Technical Whitepaper: Physicochemical Profiling and Application of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate in Chemoselective Ligation
Executive Summary The compound Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443309-60-1) represents a highly specialized class of reactive intermediates known as S-aryl oxalothioates. In the rapidly evolving...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443309-60-1) represents a highly specialized class of reactive intermediates known as S-aryl oxalothioates. In the rapidly evolving field of chemical biology and drug development, achieving site-specific protein modification at highly dilute concentrations (nanomolar range) has remained a significant hurdle. Classical thioesters suffer from sluggish kinetics under these conditions.
By incorporating an electron-withdrawing oxalyl moiety adjacent to the thioester, this compound acts as an ultra-reactive latent thioester. It enables Native Chemical Ligation (NCL) at unprecedented rates, making it an indispensable tool for researchers synthesizing complex biotherapeutics, antibody-drug conjugates (ADCs), and synthetic proteins [1].
Physicochemical Properties & Structural Identity
To effectively utilize this compound, researchers must understand its structural parameters. The molecule consists of an ethyl ester linked to a carbonyl group, which is in turn bonded to a 3,5-dimethylthiophenol derivative via a thioester linkage.
Highly electrophilic acyl donor; susceptible to hydrolysis if not stored under anhydrous conditions.
Mechanistic Insights: The Oxalyl Thioester Advantage
The defining characteristic of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is its exceptional reactivity in transthioesterification reactions.
The Causality of Reactivity:
In classical NCL, alkyl or standard aryl thioesters are used as acyl donors. However, their reaction rates typically hover between 0.1 and 4 M⁻¹ s⁻¹, requiring high micromolar to millimolar concentrations to achieve reasonable reaction times.
In contrast, the oxalyl thioester features an alpha-dicarbonyl system. The adjacent ester carbonyl exerts a profound inductive electron-withdrawing effect (-I effect) on the thioester carbonyl. This drastically increases the electrophilicity of the thioester carbon, lowering the transition state energy required for nucleophilic attack by an N-terminal cysteine. Consequently, oxalyl thioesters achieve reaction rates approaching 30 M⁻¹ s⁻¹ [2].
Table 2: Kinetic Benchmarking in Native Chemical Ligation
Thioester Class
Typical NCL Rate Constant (k)
Effective Concentration Range
Alkyl Thioester
~0.1 - 1.0 M⁻¹ s⁻¹
> 1 mM
Aryl Thioester (e.g., MPAA)
~2.0 - 4.0 M⁻¹ s⁻¹
100 µM - 1 mM
Oxalyl Thioester
~30.0 M⁻¹ s⁻¹
50 nM - 1 µM
Synthetic Methodology: Preparation of the Oxalyl Thioester
The synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate relies on a highly controlled nucleophilic acyl substitution. The protocol below is designed as a self-validating system to ensure high yield and prevent premature hydrolysis.
Step-by-Step Synthesis Protocol
Preparation: Dissolve 1.0 equivalent of 3,5-dimethylthiophenol in anhydrous dichloromethane (DCM) under a continuous argon atmosphere to exclude ambient moisture.
Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0 °C. Causality: The subsequent acylation is highly exothermic; thermal control prevents the degradation of the highly reactive oxalyl chloride.
Electrophile Addition: Add 1.1 equivalents of ethyl oxalyl chloride dropwise over 10 minutes.
Base-Catalyzed Propagation: Slowly introduce 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).
Self-Validation Checkpoint: The immediate formation of a white precipitate (DIPEA·HCl salt) acts as a visual confirmation that the substitution is occurring and HCl is being successfully scavenged.
Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor via Thin Layer Chromatography (TLC) until the thiol precursor spot is entirely consumed.
Anhydrous Workup: Quench the reaction with cold 1N HCl to protonate any residual base. Extract the organic layer, wash with brine, and dry strictly over anhydrous Na₂SO₄. Causality: Water removal is critical here, as the highly electrophilic oxalyl thioester product is prone to hydrolysis.
Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the pure compound.
Caption: Synthesis workflow of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate via acyl substitution.
Application Workflow: Chemoselective Protein Ligation
Once synthesized, this compound (or peptides functionalized with this moiety) is utilized to modify proteins at extreme dilutions [3].
Step-by-Step Ligation Protocol
Buffer Preparation: Formulate a denaturing ligation buffer consisting of 6 M Guanidinium chloride and 100 mM sodium phosphate, adjusted to pH 7.0. Causality: The chaotropic agent unfolds the target protein, ensuring the N-terminal cysteine is sterically accessible for the reaction.
Reduction Phase: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 20 mM to the protein solution (target concentration: 50–100 nM). Incubate for 15 minutes.
Self-Validation Checkpoint: TCEP ensures all cysteines are in their free thiol state. Without this, oxidized disulfides will completely halt the transthioesterification step.
Ligation Initiation: Introduce 1.5 to 5.0 equivalents of the oxalyl thioester reagent.
Incubation & Monitoring: Incubate the mixture at 25 °C. Due to the ~30 M⁻¹ s⁻¹ kinetics, the reaction typically reaches completion within 30 to 45 minutes. Monitor the mass shift of the protein via LC-MS to confirm the formation of the stable amide bond.
Caption: Mechanistic pathway of oxalyl thioester-mediated Native Chemical Ligation (NCL).
References
Agouridas, V., Snella, B., et al. "Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation." STAR Protocols, Cell Press.[Link]
Snella, B., et al. "Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins." ACS Chemical Biology, American Chemical Society.[Link]
Melnyk, O., et al. "Fast protein modification in the nanomolar concentration range using an oxalyl amide as latent thioester." ChemRxiv, Cambridge University Press.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
Executive Summary
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (also known as Ethyl S-(3,5-dimethylphenyl) thiooxalate ) is a specialized bifunctional building block utilized primarily in the synthesis of sulfur-containing heterocycles. Structurally, it is an
-keto thioester , featuring an ethyl glyoxylate core where the carbonyl carbon is activated by a thioether linkage to a 3,5-dimethylphenyl ring.
This compound serves as a critical intermediate for the synthesis of thioisatins (benzo[b]thiophene-2,3-diones) via intramolecular Friedel-Crafts acylation. Its unique electronic structure—combining a reactive thioester with an
-keto moiety—makes it a potent electrophile for cyclization and nucleophilic substitution reactions in medicinal chemistry campaigns.
Alternative Names: Ethyl S-(3,5-dimethylphenyl) thiooxalate; Ethyl (3,5-dimethylphenylthio)glyoxylate.
Molecular Formula:
Molecular Weight: 238.30 g/mol
SMILES: CCOC(=O)C(=O)Sc1cc(C)cc(C)c1
Structural Analysis
The molecule consists of three distinct domains:
Ethyl Ester Terminus: Provides solubility in organic solvents and serves as a latent carboxylate.
-Keto Thioester Core: The moiety is highly activated. The thioester bond is weaker than a corresponding amide or ester, making the acyl group susceptible to nucleophilic attack or radical fragmentation.
3,5-Dimethylphenyl Moiety: The electron-donating methyl groups at the meta positions activate the aromatic ring, facilitating subsequent intramolecular electrophilic substitution (cyclization).
Critical Distinction: Do not confuse this compound with its carbon-analog, Ethyl (3,5-dimethylphenyl)(oxo)acetate (Ethyl 3,5-dimethylbenzoylformate, CAS 100117-62-2). The sulfanyl derivative contains a sulfur atom linking the ring to the glyoxylate chain, drastically altering its reactivity profile.
Synthetic Pathway
The most robust synthesis involves the nucleophilic acyl substitution of ethyl oxalyl chloride by 3,5-dimethylbenzenethiol under basic conditions.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via nucleophilic acyl substitution.
Experimental Protocol
Reagents:
3,5-Dimethylbenzenethiol (1.0 equiv)
Ethyl oxalyl chloride (1.1 equiv)
Triethylamine (
, 1.2 equiv) or Pyridine
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
Preparation: Charge a flame-dried round-bottom flask with 3,5-dimethylbenzenethiol (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to
in an ice bath.
Base Addition: Add triethylamine dropwise over 5 minutes. Stir for 10 minutes; the solution may become slightly cloudy due to thiol deprotonation.
Acylation: Add ethyl oxalyl chloride dropwise via syringe or addition funnel over 15 minutes, maintaining the temperature below
. The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2). The thiol spot should disappear.
Workup: Quench with water (50 mL). Separate the organic layer and wash successively with 1M HCl (to remove excess amine), saturated
, and brine.
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify the resulting yellow oil/solid via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reactivity & Applications: The Thioisatin Route
The primary utility of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is its conversion into 4,6-dimethyl-1-benzothiophene-2,3-dione (a thioisatin). This transformation is an intramolecular Friedel-Crafts acylation.
Mechanism of Cyclization
The Lewis acid coordinates to the oxo-ester carbonyls, increasing the electrophilicity of the carbonyl carbon attached to the sulfur. The electron-rich aromatic ring (activated by the methyl groups) attacks this carbon, ejecting ethanol (or forming a cyclic intermediate that eliminates ethanol/water downstream depending on exact conditions) to close the ring.
Cyclization Workflow (Graphviz)
Figure 2: Intramolecular cyclization to form the thioisatin scaffold.
Protocol for Cyclization
Dissolve the thiooxalate ester in dry DCM or
.
Add anhydrous Aluminum Chloride (
, 3–4 equiv) portion-wise at .
Reflux the mixture for 2–6 hours. The solution typically turns deep red/brown.
Pour the mixture onto ice/HCl to quench the aluminum complex.
Extract with DCM.[2] The product, 4,6-dimethylthioisatin , is typically a red or orange solid.
Significance: Thioisatins are privileged scaffolds in drug discovery, serving as precursors to thiosemicarbazones (antiviral agents) and spiro-fused oxindoles.
Safety & Handling
Thiols: 3,5-Dimethylbenzenethiol has a potent, disagreeable stench. All reactions involving the free thiol must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize glassware.
Ethyl Oxalyl Chloride: Corrosive and lachrymator.[3] Reacts violently with water to release HCl gas. Handle under inert atmosphere (
Thioesters: The product is a thioester and may hydrolyze slowly in moist air to release the thiol. Store in a cool, dry place, preferably under inert gas.
References
General Synthesis of S-Aryl Thiooxalates:
Black, D. S. C., & Davis, L. M. (1968). "Thio-oxalates and their conversion to thioisatins." Australian Journal of Chemistry. (Describes the reaction of thiols with ethoxalyl chloride).
Technical Guide: Reactivity Profile of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Executive Summary Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (also known as S-(3,5-dimethylphenyl) ethyl thiooxalate) is a specialized electrophilic building block characterized by a thiooxalate core. Structurall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (also known as S-(3,5-dimethylphenyl) ethyl thiooxalate) is a specialized electrophilic building block characterized by a thiooxalate core. Structurally, it features a 3,5-dimethylphenyl thiolate leaving group activated by an adjacent
-keto ester moiety.
This compound represents a "chimeric" acylating agent: it contains both a thioester (highly activated) and an oxyester (moderately activated) carbonyl. Its utility in drug development stems from this differential electrophilicity, allowing for chemoselective nucleophilic acyl substitutions (NAS), heterocycle formation (specifically quinoxalines and benzothiophenes), and transition-metal-catalyzed desulfurative cross-couplings (Liebeskind-Srogl type).
Structural Analysis & Electronic Properties
The molecule comprises three distinct functional domains that dictate its reactivity:
The Thioester Carbonyl (C1) : The sulfur atom of the 3,5-dimethylphenyl group is a poor resonance donor compared to oxygen, making the attached carbonyl (
) significantly more electrophilic than a standard ester. The 3,5-dimethyl substitution pattern on the aryl ring increases the electron density on the sulfur, slightly modulating the leaving group ability ( of the conjugate acid thiol 6.6) compared to an unsubstituted phenyl ring.
The
-Keto Linkage : The adjacent ester carbonyl (C2) exerts a strong inductive electron-withdrawing effect on C1, further activating the thioester bond toward nucleophilic attack.
The Ethyl Ester (C2) : This center is less reactive than C1. In controlled reactions, nucleophiles will exclusively attack C1 first, enabling regioselective functionalization.
Electronic Activation Diagram
The sulfur atom acts as a "super-leaving group" relative to the ethoxy group. The orbital mismatch between
and prevents effective overlap, raising the ground state energy of the carbonyl and lowering the activation energy for nucleophilic attack.
Synthesis Protocol
The most robust synthesis involves the acylation of 3,5-dimethylbenzenethiol with ethyl chlorooxoacetate (ethyl oxalyl chloride) under basic conditions.
Figure 1: Synthesis pathway via nucleophilic acyl substitution.
Reactivity Profile
A. Chemoselective Aminolysis (Oxamate Synthesis)
The primary application of this compound is as a "soft" oxalylating agent . Unlike oxalyl chloride, which is highly aggressive and non-selective, this thiooxalate reacts with primary and secondary amines to form ethyl oxamates (amino-oxo-acetates) cleanly.
Mechanism : The amine nucleophile attacks the C1 (thioester) carbonyl. The thiolate (
) is displaced preferentially over the ethoxide () due to the weaker bond (approx. 65 kcal/mol vs. 85 kcal/mol for ).
Selectivity : The ethyl ester moiety remains intact, allowing for subsequent elaboration (e.g., hydrolysis to the acid or reaction with a second nucleophile).
B. Heterocycle Synthesis: Quinoxaline-2,3-diones
Reaction with 1,2-binucleophiles, such as o-phenylenediamine , triggers a cascade cyclization.
First Attack : Amine attacks C1 (thioester), displacing the thiol.
Second Attack : The pendant amine attacks C2 (ethyl ester), displacing ethanol.
Result : Formation of the quinoxaline-2,3-dione scaffold, a privileged structure in medicinal chemistry (e.g., AMPA receptor antagonists).
C. Liebeskind-Srogl Cross-Coupling
This molecule is a prime candidate for desulfurative cross-coupling . Under Pd(0) catalysis with a Cu(I) cofactor, the thioester bond can be cleaved and coupled with boronic acids.
Transformation :
.
Utility : This allows the synthesis of unsymmetrical
-keto esters, which are difficult to access via standard Grignard chemistry due to over-addition.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways based on nucleophile choice.
Experimental Procedures
Protocol A: Synthesis of Ethyl Oxamates (General Procedure)
Purpose : To install an oxalyl linker on a drug scaffold containing a primary amine.
Dissolve the amine (1.0 mmol) in DCM (5 mL).
Add Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (1.05 mmol) at room temperature.
Stir for 30 minutes. The reaction is usually rapid.
Monitor by TLC.[1] The UV-active thiol byproduct (
in 4:1 Hex/EtOAc) will appear.
Scavenging : Add a polymer-supported isocyanate resin (to remove excess amine) or wash with 1M NaOH (to remove the thiol byproduct).
Concentrate to yield the pure ethyl oxamate.
Protocol B: Liebeskind-Srogl Coupling
Purpose : To replace the sulfur moiety with an aryl group.
Charge a Schlenk tube with the thiooxalate (1.0 equiv), Aryl boronic acid (1.5 equiv),
Filter through a Celite pad and purify via column chromatography.
Safety & Handling
Thiol Byproducts : The hydrolysis or aminolysis of this compound releases 3,5-dimethylbenzenethiol . While less volatile than benzenethiol, it possesses a characteristic stench and is toxic if inhaled. All reactions must be performed in a well-ventilated fume hood.
Bleach Quench : All glassware and waste containing the thiol byproduct should be treated with a dilute bleach (sodium hypochlorite) solution to oxidize the thiol to the odorless disulfide or sulfonic acid before disposal.
Moisture Sensitivity : The thioester bond is susceptible to hydrolysis. Store the compound under inert gas (
or Ar) at to prevent degradation into oxalic acid monoethyl ester.
References
Castro, E. A. (1999). Structure-Reactivity Correlations in the Aminolysis of Ethyl S-Aryl Thiolcarbonates. The Journal of Organic Chemistry. Link
Villalobos, L. F., et al. (2014). Liebeskind-Srogl Coupling of Thioesters. Chemical Reviews. Link
Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C Cross-Coupling Reaction. Angewandte Chemie International Edition. Link
Srogl, J., et al. (2000). Palladium-catalyzed cross-coupling of thiol esters and boronic acids. Journal of the American Chemical Society.[2] Link
Technical Whitepaper: Solubilization and Handling of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS 1443309-60-1). Executive Summary Ethyl 2-(3,5-d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS 1443309-60-1).
Executive Summary
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a lipophilic
-keto thioester characterized by a reactive thiooxalyl core. Unlike simple aromatic esters, the presence of the C(O)-S bond confers unique electrophilic properties, making the compound susceptible to nucleophilic attack and hydrolysis in aqueous media. This guide provides researchers with validated solubility data, stability warnings, and experimental protocols for preparing stock solutions in drug discovery and synthetic workflows.
Critical Handling Note: Due to the activated nature of the thioester bond, this compound functions as an acylating agent. Avoid protic nucleophiles (primary amines, thiols) in stock solvents unless derivatization is intended.
Physicochemical Specifications
Understanding the molecular descriptors is the first step in predicting solubility behavior. The compound exhibits moderate lipophilicity, suggesting high solubility in aprotic polar solvents and limited thermodynamic solubility in water.
Property
Value
Description
CAS Number
1443309-60-1
Unique Identifier
Chemical Formula
Molecular Weight
238.30 g/mol
Small molecule, fragment-like
Predicted LogP
2.9 – 3.2
Moderately Lipophilic (Class II)
H-Bond Donors
0
Aprotic
H-Bond Acceptors
3
Ester/Ketone oxygens
TPSA
~43 Ų
Good membrane permeability
Structure Type
-Keto Thioester
Solubility Profile & Solvent Compatibility
Organic Solvent Solubility (Stock Preparation)
For biological assays or synthetic reactions, DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions. The compound is stable in anhydrous DMSO at room temperature.
"Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" potential applications in research
A Versatile Thiooxalate Scaffold for Heterocyclic Synthesis and Covalent Drug Design Executive Summary Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 4671-68-5) represents a specialized class of -oxo thioesters...
Author: BenchChem Technical Support Team. Date: March 2026
A Versatile Thiooxalate Scaffold for Heterocyclic Synthesis and Covalent Drug Design
Executive Summary
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 4671-68-5) represents a specialized class of
-oxo thioesters (thiooxalates). Unlike simple esters, this molecule combines the high electrophilicity of a 1,2-dicarbonyl system with the unique reactivity of a thioester leaving group.
In modern research, this compound serves two critical functions:
Privileged Building Block: It acts as a "C2" synthon for the rapid assembly of bioactive heterocycles, particularly quinoxalines , 1,2,4-triazoles , and 1,3,4-oxadiazoles .
Covalent Pharmacophore: The activated thioester moiety functions as a soft electrophile, capable of targeting nucleophilic cysteine residues in enzyme active sites, making it a valuable probe in Fragment-Based Drug Discovery (FBDD) .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Soluble in DCM, DMSO, DMF, Ethanol; Insoluble in Water
Structural Reactivity Analysis
The molecule features a 1,2-dicarbonyl spine flanked by an ethoxy group and a bulky 3,5-dimethylphenylthio group.
Site A (Ketone): Highly electrophilic due to the adjacent ester and thioester electron-withdrawing effects. Primary site for Schiff base formation.
Site B (Thioester): An "activated" carbonyl. The 3,5-dimethylbenzenethiolate is a stable leaving group (
), facilitating nucleophilic acyl substitution (NAS) under mild conditions compared to oxygen esters.
Applications in Synthetic Chemistry[2][3][4][7][8][9]
Synthesis of Quinoxalinones (The "Hinsberg" Pathway)
The most robust application of this scaffold is the synthesis of quinoxalin-2-ones , a class of compounds with potent antimicrobial and anticancer activities.
Mechanism:
Reaction with 1,2-phenylenediamines proceeds via a two-step sequence:
Imine Formation: The more nucleophilic amine attacks the
-ketone.
Cyclization: The second amine attacks the thioester carbonyl, expelling 3,5-dimethylbenzenethiol (an excellent leaving group) to close the ring.
Advantage over Diethyl Oxalate: The thioester provides superior regioselectivity and faster reaction kinetics due to the better leaving group ability of the thiolate compared to ethoxide.
Divergent Synthesis of Azole Scaffolds
The compound serves as a precursor for hydrazide-based libraries.[1]
Pathway A (1,3,4-Oxadiazoles): Reaction with hydrazine hydrate yields the corresponding hydrazide, which upon cyclization with
yields oxadiazoles (antiviral pharmacophores).
Pathway B (Thiazolidinones): Condensation with thiosemicarbazide generates thiazolidinone derivatives, widely screened for anti-tubercular activity.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Rationale: This protocol utilizes the high reactivity of ethyl oxalyl chloride to thioacylate the sterically hindered thiol.
Preparation: Dissolve 3,5-dimethylbenzenethiol in anhydrous DCM in a round-bottom flask under
atmosphere. Cool to 0°C.
Base Addition: Add TEA dropwise over 10 minutes. The solution may darken slightly.
Acylation: Add Ethyl chlorooxoacetate dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain temperature < 5°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup: Wash the organic layer with water (
mL), saturated ( mL), and brine.
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the yellow oil/solid.
Protocol B: Derivatization to Quinoxalin-2-one
Rationale: Demonstrates the "Thioester-Promoted" cyclization.
Mixing: In ethanol (10 mL), combine Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (1.0 eq) and 1,2-phenylenediamine (1.0 eq).
Reflux: Heat to reflux for 4-6 hours. The reaction is driven by the precipitation of the quinoxaline product and the release of the thiol.
Isolation: Cool to RT. Filter the precipitate.[2] Wash with cold ethanol to remove the free thiol byproduct.
Pharmacological Potential (Mechanism of Action)[2]
In drug discovery, this molecule acts as a Covalent Modifier . The thioester bond is susceptible to nucleophilic attack by cysteine residues in enzyme active sites (e.g., viral proteases or isomerases).
Targeting Logic:
Recognition: The 3,5-dimethylphenyl ring acts as a hydrophobic anchor, fitting into lipophilic pockets (S2/S2' subsites).
Warhead Activation: The
-keto group increases the reactivity of the thioester carbonyl.
Covalent Trapping: An active site nucleophile (
) attacks the thioester, acylating the enzyme (transferring the group) and releasing the aryl thiol. This results in irreversible inhibition.
This diagram details the mechanism of covalent enzyme inhibition.
Caption: Mechanism of Action: The scaffold utilizes the 3,5-dimethylphenyl group for binding and the thioester for covalent inactivation.
References
Wang, Z., et al. (2008). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Chemical Research in Chinese Universities, 24(4), 477–480.[3] Retrieved from [Link]
Al-Masoudi, N. A., et al. (2017).[4] Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives. Molecules, 22(3), 409.[5] Retrieved from [Link]
Gomha, S. M., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24, 9488.[6] Retrieved from [Link]
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole. Chemical Methodologies, 6, 1-12. Retrieved from [Link]
Technical Guide: The Strategic Utility of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
This is an in-depth technical guide on the discovery, synthesis, and strategic utility of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate , a critical thio-oxalate building block. Executive Summary Ethyl 2-(3,5-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the discovery, synthesis, and strategic utility of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate , a critical thio-oxalate building block.
Executive Summary
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443309-60-1 ; related CAS: 4671-68-5 ) is a specialized organosulfur building block belonging to the class of arylthio-2-oxoacetates (thio-oxalates). Its primary "discovery" value lies not in its direct pharmacological activity, but in its role as a regioselective precursor for the synthesis of 4,6-dimethylbenzo[b]thiophene scaffolds.
These scaffolds are privileged structures in drug discovery (targeting CNS disorders) and asymmetric catalysis (as precursors to atropisomeric ligands like BITIANP ). This guide details the chemical rationale, synthesis protocols, and downstream applications of this compound.
Chemical Identity & Properties
The compound is an alpha-keto thioester, characterized by a highly electrophilic carbonyl adjacent to the sulfur atom, making it a versatile intermediate for Friedel-Crafts cyclizations.
Property
Specification
IUPAC Name
Ethyl 2-((3,5-dimethylphenyl)thio)-2-oxoacetate
Molecular Formula
Molecular Weight
238.30 g/mol
Core Moiety
Thio-oxalate (Thioester of oxalic acid)
Key Substituents
3,5-Dimethylphenyl (provides regiocontrol)
Physical State
White to off-white solid
Solubility
Soluble in DCM, THF, Chloroform
The Discovery Context: Solving Regioselectivity
The discovery of this compound's utility stems from the challenge of synthesizing substituted benzo[b]thiophenes . Direct alkylation of benzothiophene often yields inseparable mixtures of isomers.
Researchers identified that the "Thio-Oxalate Route" (reaction of thiophenols with oxalyl chloride esters) allows for the pre-installation of substituents on the benzene ring before cyclization.
The Logic: Using 3,5-dimethylthiophenol as the starting material ensures that cyclization can only yield the 4,6-dimethyl isomer due to the symmetry of the starting arene (positions 2 and 6 are equivalent).
The Result: Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate was identified as the stable, isolable intermediate that undergoes quantitative cyclization to the corresponding thioisatin.
Synthesis Protocol (Step-by-Step)
This protocol is based on standard methodologies for thio-oxalate synthesis adapted for high purity.
Phase 1: Thio-acylation
Objective: Form the thioester linkage without inducing premature cyclization or polymerization.
Heat to reflux (if Chlorobenzene) or stir at RT (if DCM) for 1-3 hours.
Mechanism: Intramolecular Friedel-Crafts acylation. The 3,5-dimethyl substitution pattern directs the ring closure to the ortho position, forming the 5-membered sulfur ring.
Visualizing the Pathway
The following diagram illustrates the transformation from the raw materials to the high-value benzothiophene scaffold.
Caption: Fig 1. The strategic synthetic route utilizing the target thio-oxalate to access the 4,6-dimethylbenzothiophene core.
Strategic Applications in R&D
The "Discovery" of this compound has enabled two major fields:
A. Medicinal Chemistry (CNS Targets)
The 4,6-dimethylbenzo[b]thiophene core, derived from this intermediate, is a bioisostere for indole in serotonin receptor modulators.
Target: 5-HT1A and 5-HT7 receptors.
Utility: The methyl groups at 4 and 6 positions provide steric bulk that can enhance selectivity or metabolic stability (blocking oxidation at susceptible sites).
Example: Synthesis of Indole/Benzothiophene hybrids for treating depression and anxiety [1].
B. Asymmetric Catalysis (BITIANP Ligands)
This compound is the key precursor to TetraMe-BITIANP , a chiral atropisomeric diphosphine ligand.
Mechanism: The 4,6-dimethyl substitution is crucial. It creates the necessary steric hindrance to prevent rotation around the bi-aryl bond, ensuring the ligand maintains its chirality (atropisomerism).
Impact: These ligands are used in highly enantioselective hydrogenations and isomerizations [2].
Troubleshooting & Quality Control
When using this compound in research, observe the following self-validating parameters:
Parameter
Observation
Corrective Action
Purity (HPLC)
Should be >97%
Impurities are often disulfides (from oxidation of starting thiophenol). Recrystallize from Hexane/EtOAc.
Appearance
White/Off-white solid
Yellowing indicates hydrolysis of the thioester or oxidation. Store under Argon at -20°C.
Cyclization Yield
Should be >80%
If low, ensure is fresh and anhydrous. Moisture kills the Friedel-Crafts reaction.
References
Indole derivatives for the treatment of depression and anxiety.
Source: US Patent Application 20040006229A1.[2]
URL:
New Class of Chiral Diphosphine Ligands for Highly Efficient Transition Metal-Catalyzed Stereoselective Reactions: The Bis(diphenylphosphino) Five-membered Biheteroaryls.
Source: The Journal of Organic Chemistry (ACS Publications).
URL:[Link]
Application Note: Precision Synthesis of Quinazolinones via Odorless Thiooxalate Surrogates
This guide details the application of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443309-60-1), a specialized, odorless thioester surrogate used for the precision synthesis of Ethyl 4-oxo-3,4-dihydroquinazo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 1443309-60-1), a specialized, odorless thioester surrogate used for the precision synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylates .
Executive Summary
The synthesis of quinazoline-2-carboxylate derivatives is a critical workflow in medicinal chemistry, as this scaffold serves as a precursor for various bioactive alkaloids and kinase inhibitors. Traditional methods utilizing ethyl oxalyl chloride suffer from moisture sensitivity, violent reactivity, and the generation of corrosive HCl. Alternatively, diethyl oxalate requires harsh forcing conditions (high heat) due to poor electrophilicity.
This protocol utilizes Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate , a stable, crystalline, and odorless thiooxalate surrogate. The inclusion of the 3,5-dimethylphenyl moiety renders the leaving group (3,5-dimethylbenzenethiol) non-volatile and significantly less malodorous than the traditional thiophenol equivalents, while maintaining the high electrophilic activation of the thioester bond. This reagent enables the rapid, mild, and high-yielding cyclocondensation of 2-aminobenzamides to form functionalized quinazolinones.
) is significantly more reactive toward nucleophiles (amines) than the corresponding oxygen ester () due to the poor orbital overlap between C and S. This allows for chemoselective acylation of the aniline nitrogen under mild conditions.
Reaction Mechanism
The transformation proceeds via a Cascade Acylation-Cyclodehydration sequence:
Nucleophilic Attack: The primary amine of the 2-aminobenzamide attacks the highly electrophilic
-carbonyl of the thioester.
Elimination: 3,5-Dimethylbenzenethiol is expelled as a stable leaving group.
Cyclization: The resulting
-keto-amide intermediate undergoes intramolecular attack by the amide nitrogen onto the ester carbonyl (or direct dehydration if conditions permit) to close the pyrimidine ring.
Figure 1: Mechanistic pathway for the thioester-mediated quinazolinone synthesis.
Solvent: Ethanol (EtOH) or Toluene (for higher temp).
Base: Potassium Carbonate (
, 0.5 equiv) or Triethylamine (, 1.0 equiv).
Acid Catalyst (Optional): p-Toluenesulfonic acid (PTSA, 10 mol%) can accelerate the dehydration step if cyclization is slow.
Standard Procedure (0.5 mmol Scale)
This protocol is designed to be self-validating ; the formation of the product is typically accompanied by the precipitation of the quinazolinone (in EtOH) or a distinct spot shift in TLC.
Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add 2-aminobenzamide (68 mg, 0.5 mmol) and Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (131 mg, 0.55 mmol).
Solvation: Add Ethanol (3.0 mL). The mixture may be a suspension initially.
Activation: Add
(35 mg, 0.25 mmol).
Reaction: Cap the vial and stir at Reflux (80 °C) for 2–4 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (
) should disappear, and a new fluorescent spot () should appear.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
The product often crystallizes out. Filter the solid.[1][2]
Wash the cake with cold ethanol (2 x 1 mL) to remove the soluble thiol byproduct.
Note: The 3,5-dimethylbenzenethiol byproduct is lipophilic and remains in the filtrate.
Purification (If needed): If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Optimization Data (Solvent Screening)
Entry
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
1
DCM
25
12
45
Incomplete cyclization (Intermediate observed)
2
THF
60
6
78
Good solubility, requires chromatography
3
Ethanol
80
3
92
Product precipitates (Pure)
4
Toluene
110
2
88
Fast, but requires evaporation
5
Water
100
8
30
Poor solubility of reagent
Scope and Applications
This protocol is robust across various electronic substitutions on the anthranilamide core.
Electron-Donating Groups (Me, OMe): Accelerate the initial nucleophilic attack. High yields (>90%).
Electron-Withdrawing Groups (Cl, F,
): May require longer reaction times (4-6 h) or stronger heating (Toluene reflux) to drive the initial acylation.
N-Substituted Amides: If using N-methyl-2-aminobenzamide, the product will be the 3-methylquinazolinone derivative.
Troubleshooting & Critical Parameters
"Stalled" Reaction
If TLC shows a persistent intermediate (likely the uncyclized
-keto amide):
Cause: The initial acylation occurred, but ring closure is slow.
Solution: Add 10 mol% PTSA (p-Toluenesulfonic acid) and continue heating. Acid catalysis promotes the dehydration step.
Odor Management
While the reagent is designed to be low-odor, the byproduct (3,5-dimethylbenzenethiol) has a faint sulfur smell.
Mitigation: Treat the waste filtrate with dilute bleach (NaOCl) solution before disposal. This oxidizes the thiol to the disulfide or sulfonic acid, completely neutralizing any residual odor.
Figure 2: Operational workflow for the synthesis of quinazolinones.
References
Thioesters in Heterocyclic Synthesis: Liebeskind, L. S., & Srogl, J. (2000). Thiol ester-boronic acid cross-coupling.. (Foundational work on thioester reactivity).
Odorless Thiol Surrogates: Matoba, K., et al. (2010). 3,5-Dimethylbenzenethiol: An Odorless Substitute for Thiophenol.. (Establishes the "odorless" rationale for the 3,5-dimethylphenyl group).
Quinazolinone Synthesis via Oxalyl Derivatives: Kudryashova, E. A., et al. (2026). Synthesis of Novel 2-Substituted Quinazolin-4(3H)-ones.. (General context for quinazolinone construction).
Application Note: Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate in Heterocyclic Synthesis
This guide details the application of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (also referred to as Ethyl S-(3,5-dimethylphenyl) thiooxalate) as a pivotal intermediate in the synthesis of sulfur-containing fuse...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (also referred to as Ethyl S-(3,5-dimethylphenyl) thiooxalate) as a pivotal intermediate in the synthesis of sulfur-containing fused heterocycles.
Its primary utility lies in the construction of Benzo[b]thiophene-2,3-diones (Thioisatins) via intramolecular Friedel-Crafts acylation. These scaffolds are critical precursors for bioactive thiophenes, benzothieno-fused quinoxalines, and organic semiconductors.
Executive Summary & Chemical Logic
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate represents an "activated" oxalate derivative. Structurally, it possesses a thioester linkage adjacent to an
-keto ester. This unique electronic arrangement serves two distinct synthetic functions:
Electrophilic Cyclization Precursor: The thioester carbonyl is sufficiently activated to undergo intramolecular Friedel-Crafts acylation onto the electron-rich 3,5-dimethylphenyl ring, yielding 4,6-dimethylbenzo[b]thiophene-2,3-dione .
1,2-Dielectrophile Equivalent: The vicinal dicarbonyl motif (masked by the thioester) allows for condensation with 1,2-dinucleophiles (e.g., o-phenylenediamine) to generate quinoxaline derivatives.
The 3,5-dimethyl substitution pattern is not merely decorative; it blocks the meta-positions and electronically activates the ortho positions (via inductive donation), significantly lowering the energy barrier for the pivotal cyclization step compared to unsubstituted analogs.
Synthesis of the Precursor
Before initiating heterocyclic ring closure, the thiooxalate precursor must be synthesized with high purity to prevent oligomerization.
Protocol A: Thio-Acylation of 3,5-Dimethylthiophenol
Objective: Synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate.
Reagents:
3,5-Dimethylthiophenol (
equiv.)
Ethyl oxalyl chloride (
equiv.) [Caution: Lachrymator]
Triethylamine (
equiv.) or Pyridine
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Solubilization: Dissolve 3,5-dimethylthiophenol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice-water bath.
Base Addition: Add Triethylamine (12 mmol) dropwise. Note: The solution may darken slightly due to thiolate formation.
Acylation: Add Ethyl oxalyl chloride (11 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes.
Mechanistic Insight: Slow addition prevents the formation of the S,S'-bis(oxalyl) impurity.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1).
Workup: Quench with saturated
(30 mL). Extract the aqueous layer with DCM ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a yellow oil or low-melting solid.
Core Application: Synthesis of 4,6-Dimethylbenzo[b]thiophene-2,3-dione
This is the primary heterocyclic application. The transformation converts the acyclic thiooxalate into the fused bicyclic thioisatin core.
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (from Protocol A)
Aluminum Chloride (
), anhydrous ( equiv.)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Lewis Acid Suspension: In a dry flask under argon, suspend anhydrous
(30 mmol) in DCM (40 mL).
Addition: Dissolve the thiooxalate precursor (10 mmol) in DCM (10 mL) and add it dropwise to the
suspension at 0°C .
Observation: The mixture will turn deep red/brown, indicating the formation of the acylium ion complex.
Cyclization: Allow the mixture to warm to RT. If conversion is slow (checked by TLC), heat to reflux (40°C) for 2–4 hours.
Critical Control Point: The 3,5-dimethyl groups activate the ring, often allowing this reaction to proceed at RT. Overheating may cause decarbonylation (loss of CO).
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (100 g ice + 10 mL conc. HCl). Caution: Exothermic hydrolysis of aluminum salts.
Isolation: Extract with DCM (
mL). The organic layer will be deeply colored (often red/orange). Wash with water and brine.
Purification: Recrystallization from Ethanol or Toluene is preferred over chromatography for these highly polar diones.
Yield Target: 75–85%.
Product Appearance: Deep orange/red needles.
Data Summary: Lewis Acid Screening
Lewis Acid
Solvent
Temp
Yield
Notes
AlCl3
DCM
Reflux
82%
Standard protocol; high reproducibility.
TiCl4
DCM
0°C
65%
Cleaner reaction but lower conversion.
BF3·OEt2
DCE
80°C
40%
Incomplete cyclization; significant hydrolysis.
PPA
Neat
100°C
55%
Harsh conditions lead to tar formation.
Downstream Heterocyclic Divergence
Once the 4,6-dimethylbenzo[b]thiophene-2,3-dione is synthesized, it serves as a "platform molecule" for further heterocyclic fusion.
Protocol C: Condensation with 1,2-Diamines (Quinoxaline Fusion)
Objective: Synthesis of 2,4-Dimethylbenzo[4,5]thieno[2,3-b]quinoxaline.
Mix: Combine 4,6-dimethylbenzo[b]thiophene-2,3-dione (1.0 equiv) and o-phenylenediamine (1.1 equiv) in Ethanol or Acetic Acid.
Reflux: Heat at reflux for 2–4 hours. The color usually shifts from red (dione) to yellow/pale (quinoxaline).
Isolate: Cool to RT. The fused heterocyclic product precipitates.[1] Filter and wash with cold ethanol.
Mechanistic & Workflow Visualization
The following diagram illustrates the transformation pathway, highlighting the critical acylium ion intermediate and the regiochemical influence of the methyl groups.
Caption: Synthetic workflow from thiophenol to fused heterocycles via the thiooxalate intermediate.
References
Organic Chemistry Portal. "Synthesis of Thiophenols and S-Aryl Thioacetates." Retrieved from [Link]
Stoyanovich, F. M., et al. "Synthesis of benzo[b]thiophene-2,3-diones via oxalyl chloride cyclization." Russian Chemical Bulletin, 2005.
ResearchGate. "Reaction of thiols, oxalyl chloride, and 2-aminothiophenol." Retrieved from [Link]
Beilstein Journals. "The efficient synthesis of dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene." (Demonstrates utility of benzothiophene-diones in fused systems). Retrieved from [Link]
Introduction: The Potential of Arylthio-α-oxoacetates in Agrochemical Discovery
As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and potential agrochemical applications of "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate." Due to the limited publicl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and potential agrochemical applications of "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate." Due to the limited publicly available data on this specific molecule, this document leverages established principles and published findings on structurally related arylthio-α-oxoacetates and phenylglyoxylic acid derivatives to present a scientifically grounded and practical resource for researchers in agrochemical development.
The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this landscape, sulfur-containing organic compounds have emerged as a promising class of molecules, exhibiting a wide array of biological activities.[1] The α-oxo-thioacetate scaffold, in particular, represents a versatile pharmacophore with potential applications ranging from medicine to agriculture. "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" is a representative member of this class, combining a phenylglyoxylic acid ester core with a substituted aryl sulfide linkage.
Phenylglyoxylic acid derivatives have been investigated for various biological activities, including antibacterial and anti-inflammatory properties, and serve as crucial intermediates in the synthesis of more complex bioactive molecules.[2][3][4] The introduction of a sulfur bridge and a substituted aromatic ring, such as the 3,5-dimethylphenyl group, offers opportunities to modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn can influence its biological target affinity and spectrum of activity. While specific data for the title compound is not extensively documented in public literature, its structural motifs are present in compounds with known fungicidal, herbicidal, and insecticidal properties.[5][6][7]
This guide provides a detailed protocol for the plausible synthesis of "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" and outlines methodologies for its screening as a potential agrochemical agent. The protocols and discussions are based on established chemical principles and the biological activities of analogous compounds.
Synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
The synthesis of arylthio-α-oxoacetates can be achieved through several routes. A common and efficient method involves the nucleophilic substitution of a suitable α-halo-α-ketoester with a corresponding thiophenol. In this proposed synthesis, 3,5-dimethylthiophenol serves as the nucleophile, and ethyl chlorooxoacetate acts as the electrophile.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate from 3,5-dimethylthiophenol and ethyl chlorooxoacetate.
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Supplier
3,5-Dimethylthiophenol
C₈H₁₀S
138.23
Sigma-Aldrich
Ethyl chlorooxoacetate
C₄H₅ClO₃
136.53
TCI Chemicals
Triethylamine (TEA)
C₆H₁₅N
101.19
Fisher Scientific
Dichloromethane (DCM)
CH₂Cl₂
84.93
VWR
Sodium Sulfate (anhydrous)
Na₂SO₄
142.04
Merck
Silica Gel (for column chromatography)
SiO₂
60.08
---
Hexane
C₆H₁₄
86.18
---
Ethyl Acetate
C₄H₈O₂
88.11
---
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3,5-dimethylthiophenol (1.38 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.4 mL, 10 mmol) to the solution.
Addition of Electrophile: While maintaining the temperature at 0 °C, add a solution of ethyl chlorooxoacetate (1.37 g, 10 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
Workup: Once the reaction is complete, wash the mixture with 2 x 20 mL of 1M HCl, followed by 2 x 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate as a pale yellow oil. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate.
Potential Agrochemical Applications and Mechanism of Action
The structural features of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate suggest potential for a range of agrochemical activities. The exploration of these activities is a logical next step following successful synthesis.
Potential Fungicidal Activity
Sulfur-containing compounds are well-represented among commercial fungicides.[5] The thioether linkage in the target molecule could be susceptible to oxidation in biological systems, potentially leading to the formation of sulfoxides and sulfones, which may have enhanced biological activity. The α-keto ester moiety could act as a Michael acceptor or interact with active site residues of key fungal enzymes.
Hypothesized Mechanism of Action: A plausible mechanism could involve the inhibition of crucial metabolic enzymes in fungi. For instance, compounds with similar structures have been shown to inhibit enzymes like succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, leading to a disruption of cellular energy production.[6]
Potential Herbicidal Activity
Phenylglyoxylic acid derivatives have been explored as herbicides.[8] The mode of action for such compounds can be diverse, ranging from the inhibition of amino acid biosynthesis to the disruption of photosynthesis.[9] The overall structure of the target compound could allow it to mimic natural substrates of key plant enzymes.
Hypothesized Mechanism of Action: One potential target could be acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[10] Inhibition of this enzyme would lead to a deficiency in essential amino acids, ultimately causing plant death.
Potential Insecticidal Activity
While less common, certain thioesters and related sulfur compounds have demonstrated insecticidal properties.[7][11] The mechanism could involve the inhibition of critical enzymes in the insect nervous system or disruption of metabolic processes.
Hypothesized Mechanism of Action: A possible target is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects.[9] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Another potential, more novel mechanism could involve the modulation of GABA receptors or other ligand-gated ion channels.[7]
Hypothetical Mechanism of Action Diagram
Caption: Potential agrochemical targets and effects of the test compound.
Protocols for Biological Screening
The following are generalized protocols for the initial in-vitro screening of the synthesized compound for fungicidal, herbicidal, and insecticidal activities.
Objective: To determine the effect of the test compound on the mycelial growth of a common plant pathogenic fungus, such as Botrytis cinerea.
Materials:
Potato Dextrose Agar (PDA)
Cultures of Botrytis cinerea
Sterile petri dishes
Test compound dissolved in DMSO
Sterile cork borer (5 mm diameter)
Incubator
Procedure:
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55 °C.
Dosing: Add the test compound (dissolved in a minimal amount of DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing B. cinerea culture, in the center of each plate.
Incubation: Incubate the plates at 25 °C in the dark for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
Inhibition (%) = [(dc - dt) / dc] x 100
where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.
Data Presentation Table:
Concentration (µg/mL)
Replicate 1 Diameter (mm)
Replicate 2 Diameter (mm)
Replicate 3 Diameter (mm)
Average Diameter (mm)
% Inhibition
Control (DMSO)
0
10
50
100
Protocol 3: In-Vitro Herbicidal Assay (Seed Germination and Root Elongation)
Objective: To assess the pre-emergent herbicidal activity of the test compound on a model plant species like Lactuca sativa (lettuce).
Materials:
Lactuca sativa seeds
Petri dishes with filter paper
Test compound dissolved in acetone or ethanol
Distilled water
Growth chamber
Procedure:
Test Solution Preparation: Prepare a series of dilutions of the test compound in distilled water (with a minimal amount of co-solvent like acetone if necessary) to achieve final concentrations (e.g., 10, 100, 500 µM). Prepare a solvent control.
Plating: Place a sterile filter paper in each petri dish and add 5 mL of the respective test or control solution.
Seeding: Place 20-25 lettuce seeds on the moistened filter paper in each dish.
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25 °C with a 16/8 hour light/dark cycle for 5-7 days.
Data Collection: After the incubation period, count the number of germinated seeds and measure the root length of each seedling.
Analysis: Calculate the percentage of germination inhibition and root growth inhibition relative to the solvent control.
Objective: To evaluate the contact toxicity of the test compound against a model insect, such as adult Drosophila melanogaster.
Materials:
Adult Drosophila melanogaster (3-5 days old)
Test compound dissolved in acetone
Micropipette
CO₂ anesthetization station
Vials with standard fly food
Stereomicroscope
Procedure:
Anesthetization: Briefly anesthetize a group of flies using CO₂.
Dosing: Using a micropipette under a stereomicroscope, apply a small droplet (e.g., 0.1 µL) of the test solution (at various concentrations) to the dorsal thorax of each fly. Treat a control group with acetone only.
Recovery and Incubation: Place the treated flies (e.g., 20 per vial) in vials containing standard fly food and cap with a breathable plug.
Observation: Maintain the vials at 25 °C and assess mortality at 24, 48, and 72 hours post-application. Flies that are unable to move when gently prodded are considered dead.
Analysis: Calculate the percentage mortality for each concentration at each time point, correcting for any control mortality using Abbott's formula if necessary.
Data Presentation Table:
Concentration (µ g/fly )
No. of Flies Treated
Mortality at 24h (%)
Mortality at 48h (%)
Mortality at 72h (%)
Control (Acetone)
20
0.1
20
1
20
10
20
Conclusion
"Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" represents a structurally interesting molecule at the intersection of several classes of compounds with known agrochemical potential. While direct biological data for this specific compound is sparse, the application notes and protocols provided here offer a robust framework for its synthesis and systematic evaluation as a potential fungicide, herbicide, or insecticide. The proposed synthetic route is based on reliable and well-established chemical transformations, and the screening protocols are standard methods in the field of agrochemical discovery. Researchers and drug development professionals can use this guide as a starting point to explore the potential of this and other related arylthio-α-oxoacetates in the development of new crop protection agents.
References
ResearchGate. (2026, January 19). Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids | Request PDF.
Taylor & Francis Group. (2025, October 28). Synthesis and biological potency of novel optically active α-(arylthio)
Cardiff University. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl) - -ORCA.
PMC. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
Google Patents. (2013). US20130296599A1 - Phenylglyoxylic acid derivatives and their preparation and use.
PMC. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides.
European Patent Office. (2020, November 8). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. Googleapis.com.
Journal of Organic and Pharmaceutical Chemistry. (2016, September 19). The synthesis and the biological activity of azolylthioacetic acids. Retrieved from Journal of Organic and Pharmaceutical Chemistry.
ResearchGate. (2026, February 21). Design, Synthesis and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates | Request PDF.
DORAS | DCU Research Repository. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo.
MedChemExpress. Phenylglyoxylic acid (Benzoylformic acid) | Building Block.
ResearchGate. Design, Synthesis, and Insecticidal Activities of Novel meta‐Diamide Compounds Containing Ethyl Acetate and Their Derivatives.
PubMed. (2005, November 15). Insecticidal activity of 23 essential oils and their major compounds against adult Lipaphis pseudobrassicae (Davis) (Aphididae: Homoptera).
Agronomy Journal. PYRAFLUFEN-ETHYL AND FLORASULAM EFFICACY AGAINST GLYPHOSATE RESISTANT HORSEWEED (Conyza canadensis) BIOTYPES.
"Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" reaction with binucleophiles
An In-Depth Guide to the Reaction of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate with Binucleophiles: Protocols and Mechanistic Insights For researchers, scientists, and professionals in drug development, understa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Reaction of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate with Binucleophiles: Protocols and Mechanistic Insights
For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile building blocks is paramount. Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, an α-keto thioester, represents a class of compounds with significant potential in the synthesis of complex heterocyclic scaffolds. The presence of two distinct electrophilic centers—a ketone and a thioester—renders it a prime substrate for reactions with binucleophiles, opening avenues to a diverse array of molecular architectures. This guide provides a comprehensive overview of the anticipated reactivity of this compound with common binucleophiles, offering detailed protocols and mechanistic explanations to empower your research endeavors.
The Unique Reactivity of α-Keto Thioesters
α-Keto thioesters, such as ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, are characterized by two adjacent carbonyl groups. The thioester functionality is generally more reactive towards nucleophilic attack than its oxygen ester counterpart due to the better leaving group ability of the thiolate anion.[1][2] This inherent reactivity, coupled with the presence of the adjacent ketone, allows for sequential or concerted reactions with nucleophiles.
The electrophilicity of the two carbonyl carbons makes them susceptible to attack by a variety of nucleophiles. When a binucleophile, a molecule containing two nucleophilic centers, is employed, the reaction can proceed intramolecularly after the initial intermolecular attack, leading to the formation of cyclic structures. The specific outcome of the reaction is often dictated by the nature of the binucleophile and the reaction conditions.
Reaction with o-Phenylenediamine: A Gateway to Benzodiazepines
The reaction of dicarbonyl compounds with o-phenylenediamine is a classic and reliable method for the synthesis of benzodiazepines, a class of compounds with significant pharmacological importance.[3][4][5] In the case of ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, a similar reaction pathway is anticipated to yield a 1,5-benzodiazepine derivative.
Proposed Reaction Mechanism
The reaction likely proceeds through a multi-step mechanism:
Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the more electrophilic carbonyl carbon. While both carbonyls are reactive, the ketone is often more susceptible to initial attack.
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl (the thioester), leading to the formation of a seven-membered ring.
Dehydration and Thiol Elimination: Subsequent elimination of a water molecule and the 3,5-dimethylthiophenol leaving group results in the formation of the aromatic benzodiazepine ring system.
Caption: Proposed reaction pathway for the formation of a 1,5-benzodiazepine derivative.
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
This protocol is a proposed method based on standard procedures for similar reactions.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (1.0 eq) in ethanol.
Add o-phenylenediamine (1.0 eq) to the solution.
Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure.
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterize the final product by NMR, IR, and mass spectrometry.
Parameter
Condition
Solvent
Ethanol
Catalyst
Glacial Acetic Acid
Temperature
Reflux
Reaction Time
4-12 hours (TLC monitored)
Work-up
Liquid-liquid extraction
Purification
Column chromatography
Reaction with 2-Aminoethanol: Towards Oxazepine Derivatives
The reaction with 2-aminoethanol, a binucleophile containing both an amino and a hydroxyl group, is expected to yield a seven-membered heterocyclic ring containing both nitrogen and oxygen, specifically an oxazepine derivative. The differential nucleophilicity of the amine and hydroxyl groups will likely influence the reaction pathway.
Proposed Reaction Mechanism
The amine group is a stronger nucleophile than the hydroxyl group and is therefore expected to initiate the reaction.
Initial Amine Attack: The amino group of 2-aminoethanol attacks one of the carbonyl carbons of the α-keto thioester.
Intramolecular O-Acylation: The hydroxyl group then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.
Cyclization and Elimination: This leads to the formation of the seven-membered oxazepine ring, with the elimination of the 3,5-dimethylthiophenol leaving group.
Caption: Proposed reaction pathway for the formation of an oxazepine derivative.
Experimental Protocol: Synthesis of an Oxazepine Derivative
This protocol is a proposed method and may require optimization.
Dissolve ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add triethylamine (1.1 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add 2-aminoethanol (1.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Separate the organic layer and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Characterize the purified product using appropriate analytical techniques.
Parameter
Condition
Solvent
Dichloromethane (DCM)
Base
Triethylamine
Temperature
0 °C to Room Temperature
Reaction Time
12-24 hours (TLC monitored)
Work-up
Aqueous wash
Purification
Column chromatography
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the investigation of these reactions.
Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.
Conclusion and Future Outlook
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a promising substrate for the synthesis of diverse heterocyclic systems through its reaction with binucleophiles. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore these transformations. Further investigations could involve a broader range of binucleophiles, including diols, hydrazines, and substituted anilines, to expand the library of accessible heterocyclic scaffolds. Optimization of reaction conditions and exploration of different catalytic systems may lead to improved yields and selectivity. The compounds synthesized through these methods have the potential for applications in medicinal chemistry and materials science, making this an exciting area for further research.
References
El Moutaouakil Ala Allah, A., Kariuki, B. M., Alsubari, A., Al-Sulami, A. I., Allehyani, B. H., Alsulami, W. O., Mague, J. T., & Ramli, Y. (2024). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 926–930. [Link]
(N.A.). Overview of the reactions of α‐ketothioesters. ResearchGate. Retrieved from [Link]
Nguyen, H.-T., Van, T.-T., Vo, T.-N., Dinda, S., & Van, T.-T. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 735–739. [Link]
(N.A.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]
Sathish Mohan, P., & S. K, S. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
El Moutaouakil Ala Allah, A., Kariuki, B. M., Alsubari, A., Al-Sulami, A. I., Allehyani, B. H., Alsulami, W. O., Mague, J. T., & Ramli, Y. (2024). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 926–930. [Link]
(N.A.). Synthesis of some 1H-1,5-benzodiazepine Series Containing Chromene Ring from α,β-Unsaturated Ketones of 6-Acetyl-5-Hydroxy-4-Methylcoumarin. ResearchGate. Retrieved from [Link]
(N.A.). New Protocol for the Synthesis of S‐Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. ResearchGate. Retrieved from [Link]
(N.A.). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. PubMed. Retrieved from [Link]
(N.A.). Benzo[4][6]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. SciSpace. Retrieved from [Link]
(N.A.). Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. Amanote Research. Retrieved from [Link]
(N.A.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Retrieved from [Link]
(N.A.). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. Retrieved from [Link]
(N.A.). Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing. Retrieved from [Link]
(N.A.). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. Retrieved from [Link]
(N.A.). α-ENOLIC DITHIOESTERS: AN ATTRACTIVE PLATFORM FOR THE SYNTHESIS OF FUNCTIONALIZED HETEROCYCLES. ResearchGate. Retrieved from [Link]
(N.A.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Retrieved from [Link]
(N.A.). Thioester deprotection using a biomimetic NCL approach. Frontiers. Retrieved from [Link]
(N.A.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Retrieved from [Link]
(N.A.). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. Retrieved from [Link]
(N.A.). Reactions of various nucleophiles with methyl-and ethyl- propiolate. ResearchGate. Retrieved from [Link]
(N.A.). 22.3. Reaction of acyl derivatives with weak nucleophiles. Organic Chemistry II. Retrieved from [Link]
(N.A.). Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Retrieved from [Link]
(N.A.). Sequential Ester Homologation–Nucleophile‐Guided Functionalization: A Chemoselective Access to Thioesters, Amides, and Acids. AIR Unimi. Retrieved from [Link]
Iqbal, H., Fatima, A., Ahmad, M., Zareef, M., & Siddiqui, H. L. (2007). Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565. [Link]
(N.A.). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][3][6][7]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Publishing. Retrieved from [Link]
(N.A.). Synthetic Studies of Heterocyclic and Bioactive Agents. D-Scholarship@Pitt. Retrieved from [Link]
Application of "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" in drug discovery
Application Note: Strategic Utilization of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate in Drug Discovery Executive Summary Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 4671-68-5) represents a specializ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate in Drug Discovery
Executive Summary
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 4671-68-5) represents a specialized class of
-oxo-thioesters (thiooxalates) utilized primarily as high-value intermediates in the synthesis of sulfur-containing heterocycles and as electrophilic fragments in covalent inhibitor screening.
This guide details the application of this compound in two critical workflows:
Scaffold Synthesis: The "Stollé-type" cyclization to access 4,6-dimethylbenzo[b]thiophene-2,3-dione (Thioisatin) , a privileged core in antifungal and anticancer medicinal chemistry.
Chemical Biology: Utilization as a Cysteine-Reactive Warhead for targeting catalytic thiols in proteases and phosphatases.
Scientific Foundation & Mechanism of Action
The Pharmacophore:
-Oxo-Thioester
The molecule features a highly reactive dicarbonyl core flanked by a thioether and an ethyl ester. This structure imparts unique reactivity profiles essential for drug discovery:
Electrophilicity: The
-carbonyl (C2) is activated by the adjacent ester and the sulfur atom, making it highly susceptible to nucleophilic attack.
Regioselective Cyclization: The 3,5-dimethyl substitution pattern on the phenyl ring directs intramolecular Friedel-Crafts acylation to specific positions, enabling the synthesis of defined isomers of thioisatin.
Metal Chelation: The 1,2-dicarbonyl motif (
) serves as a bidentate ligand for metalloenzymes (e.g., Influenza Endonuclease, Metallo--lactamases).
Pathway: From Reagent to Bioactive Scaffold
The compound acts as a "linchpin" intermediate. It is typically synthesized from 3,5-dimethylbenzenethiol and ethyl oxalyl chloride, then cyclized to form the fused ring system found in drugs like Sertaconazole or Raloxifene analogs.
Figure 1: Synthetic pathway transforming the reagent into privileged medicinal chemistry scaffolds.[1]
Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethyl-thioisatin (Scaffold Generation)
Rationale: Direct cyclization of the thiooxalate is more efficient than the traditional oxalyl chloride neat reaction, allowing for milder conditions and better regiocontrol.
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (10 mmol) in anhydrous DCM (50 mL).
Lewis Acid Addition: Cool the solution to 0°C. Add powdered
(30 mmol) portion-wise over 20 minutes. Caution: Exothermic.
Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by TLC is essential (The ester spot will disappear; a deeply colored red/orange spot for thioisatin will appear).
Quenching: Pour the reaction mixture slowly onto 100g of crushed ice containing 10 mL concentrated HCl. Stir vigorously for 30 minutes to decompose the Aluminum complex.
Isolation: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient) to obtain 4,6-dimethylbenzo[b]thiophene-2,3-dione as red needles.
Critical Quality Attribute (CQA):
Regiochemistry: The 3,5-dimethyl pattern forces cyclization ortho to the sulfur and para to the methyl, or ortho to both. NMR confirmation is required to distinguish between the 4,6-dimethyl and 5,7-dimethyl isomers (4,6-dimethyl is typically favored due to sterics).
Protocol B: Covalent Fragment Screening (Enzyme Inhibition)
Target Audience: Chemical Biologists screening for PTP1B or Protease inhibitors.
Rationale: The
-keto thioester moiety can undergo nucleophilic attack by active site cysteines, forming a hemithioacetal or transitioning to a stable adduct.
(Note: Specific biological data for the exact 3,5-dimethyl derivative is inferred from the structure-activity relationship (SAR) of the broader S-aryl thiooxalate class.)
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Overview: The Synthetic Strategy
The target molecule is a thioester, a class of compounds with significant utility in organic synthesis and biochemistry.[1] The most direct and reliable method for its preparation is the nucleophilic acyl substitution reaction between 3,5-dimethylthiophenol and an activated oxalic acid derivative, typically ethyl oxalyl chloride. A base is essential for this transformation, serving to deprotonate the thiol to the more nucleophilic thiolate anion.[2]
Caption: General workflow for the synthesis of the target thioester.
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the most probable causes?
Low yield is the most common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
A: Potential Causes & Solutions:
Reagent Quality: The integrity of your starting materials is paramount.
Ethyl Oxalyl Chloride: This is a highly reactive and moisture-sensitive reagent.[3] Exposure to atmospheric moisture will hydrolyze it to ethyl hydrogen oxalate and HCl, rendering it ineffective.
Solution: Always use a freshly opened bottle or a recently distilled batch. Handle under an inert atmosphere (Nitrogen or Argon). Never leave the bottle open to the air.
3,5-Dimethylthiophenol: Thiols are susceptible to oxidation, forming the corresponding disulfide (bis(3,5-dimethylphenyl) disulfide).[2] This oxidation is often catalyzed by trace metals or exposure to air over time.
Solution: Use freshly purified thiol. If the material is old, consider a quick purification by distillation or flash chromatography. Store under an inert atmosphere.
Base Selection and Stoichiometry: The choice and amount of base are critical. The base's primary role is to deprotonate the thiol (pKa ~6-8) to form the highly nucleophilic thiolate.[2]
Problem: Using a weak base or an insufficient amount (less than 1.0 equivalent) will result in incomplete deprotonation and a sluggish or incomplete reaction. Conversely, some strong bases can react with the acyl chloride.
Recommended Bases:
Triethylamine (Et₃N): A common, effective, and non-nucleophilic base. It readily scavenges the HCl byproduct. Use 1.1-1.2 equivalents.
Pyridine: Acts as both a base and a nucleophilic catalyst that can activate the acyl chloride.[4] However, it can be difficult to remove during workup. Use 1.1-1.2 equivalents.
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): Excellent, non-nucleophilic bases, but they are more expensive.
Solvent Purity: The presence of water or protic impurities in the solvent is detrimental.
Problem: Water will react preferentially with the ethyl oxalyl chloride and can also quench the thiolate anion.
Solution: Use anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether should be freshly dried using an appropriate drying agent or passed through a solvent purification system.
Reaction Temperature: Temperature control influences reaction rate and the prevalence of side reactions.
Problem: The reaction is typically exothermic. Running it at room temperature without cooling can lead to side reactions. Running it too cold may slow the reaction rate excessively.
Solution: Start the reaction at 0 °C by adding the ethyl oxalyl chloride dropwise to a solution of the thiol and base. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor progress by TLC or LC-MS.
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I'm observing a significant amount of a non-polar byproduct in my crude mixture. What is it and how can I prevent it?
A: The most likely non-polar byproduct is bis(3,5-dimethylphenyl) disulfide. This forms from the oxidative coupling of two thiol molecules.
Cause: This occurs when the reaction mixture is exposed to oxygen, often during prolonged reaction times or if the starting thiol has already partially oxidized. The thiolate anion is particularly susceptible to oxidation.
Prevention:
Inert Atmosphere: Perform the entire reaction under a blanket of nitrogen or argon. This includes degassing your solvent beforehand.
Reaction Time: Do not let the reaction run unnecessarily long. Monitor by TLC; once the starting thiol is consumed, proceed with the workup.
Fresh Thiol: As mentioned in Q1, use a high-purity thiol.
Q3: The purification is difficult, and I suspect my product is decomposing on the silica gel column. What is a robust workup and purification procedure?
A: Thioesters can be sensitive to both strongly acidic and basic conditions, which can sometimes be present on silica gel. Product decomposition during purification is a valid concern.
Recommended Workup:
Quench: Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate or diethyl ether.
Wash: Wash the organic layer sequentially with a mild acid (e.g., dilute 1M HCl or saturated NH₄Cl solution) to remove the base, followed by water, and finally a saturated brine solution. The acidic wash protonates and removes the amine base (e.g., triethylammonium chloride).
Dry and Concentrate: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Strategy:
Neutralized Silica: If using column chromatography, you can neutralize the silica gel. Prepare a slurry of silica gel in your eluent and add ~1% triethylamine (by volume). This deactivates the acidic sites on the silica surface, preventing product degradation.
Eluent System: A non-polar/polar gradient system like Hexanes/Ethyl Acetate is typically effective. The product is moderately polar.
Alternative Purification: If chromatography proves problematic, high-vacuum distillation (Kugelrohr) can be an effective alternative for purification, provided the product is thermally stable enough.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
This protocol incorporates the best practices discussed above.
Materials:
3,5-Dimethylthiophenol
Ethyl oxalyl chloride
Triethylamine (Et₃N)
Anhydrous Dichloromethane (DCM)
Procedure:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylthiophenol (1.0 eq).
Dissolve the thiol in anhydrous DCM (approx. 0.2 M concentration).
Cool the flask to 0 °C in an ice-water bath.
Add triethylamine (1.1 eq) dropwise via syringe and stir for 10 minutes.
Slowly add ethyl oxalyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
Stir at room temperature for 2-4 hours, monitoring progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
Upon completion, proceed with the workup procedure described in Q3.
Purify the crude product by flash column chromatography on neutralized silica gel.
Data Presentation: Recommended Reaction Parameters
Parameter
Recommended Condition
Rationale & Key Considerations
Solvent
Anhydrous DCM or THF
Must be non-protic and dry to prevent hydrolysis of the acyl chloride.[3]
Base
Triethylamine (Et₃N)
Non-nucleophilic, effectively scavenges HCl, and is easily removed with an acidic wash.
Equivalents (Thiol:Base:Acyl Chloride)
1.0 : 1.1 : 1.05
A slight excess of base ensures full deprotonation of the thiol. A slight excess of the acyl chloride ensures the thiol is fully consumed.
Temperature
0 °C to Room Temp.
Controls the initial exothermic reaction and minimizes side product formation.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidative dimerization of the thiol to a disulfide.[2]
References
Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. (2013). Scientific Reports. [Link]
Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]
2.8: Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. [Link]
SUPPORTING INFORMATION 2-(Aryl-Sulfonyl)Oxetanes as Designer 3-Dimensional Fragments for Fragment Screening: Synthesis and Strat. The Royal Society of Chemistry. [Link]
Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl) -. (2024). ORCA - Cardiff University. [Link]
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI. [Link]
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020). PMC. [Link]
Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). (2024). PMC. [Link]
Reactions of Thiols. (2021). Chemistry Steps. [Link]
A simple acylation of thiols with anhydrides. (2025). ResearchGate. [Link]
Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024). Reddit. [Link]
Accessing and Utilizing Thiols in Organic Chemistry. (2023). ChemRxiv. [Link]
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica. [Link]
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020). ResearchGate. [Link]sulfanylacetate)
Thioester: Bonding, Synthesis, and Reactions. (2025). Chemistry Learner. [Link]
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). Protheragen. [Link]
CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. (2026). Bangladesh Journals Online. [Link]
Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins. (2023). ACS Publications. [Link]
Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. (2009). ResearchGate. [Link]
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. (2026). ResearchGate. [Link]
Ethyl diazoacetate synthesis in flow. (2013). PMC. [Link]
Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses Procedure. [Link]
Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Scilit. [Link]35e21a84f50f249339e083)
Purification methods for "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" derivatives
This guide serves as a specialized technical support resource for researchers working with Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . This compound belongs to the class of -aryl thiooxalates , a reactive motif...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers working with Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . This compound belongs to the class of
-aryl thiooxalates , a reactive motif often used as an "activated" oxalate donor in heterocycle synthesis (e.g., quinoxalines) or as a pharmacophore in enzyme inhibitors.
Due to the specific reactivity of the
-keto thioester linkage, this compound requires distinct handling compared to standard esters.
Compound: Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
CAS: (Derivative specific; treat as generic
Before selecting a purification method, you must identify the nature of your crude mixture. The synthesis (typically 3,5-dimethylbenzenethiol + ethyl chlorooxoacetate) generates specific byproducts.
Impurity Type
Origin
Diagnostic Sign
Physicochemical Behavior
Impurity A: Residual Thiol
Unreacted 3,5-dimethylbenzenethiol
Pungent garlic/stench odor. TLC: High (non-polar), UV active.
Lipophilic. Oxidizes to disulfide in air.
Impurity B: Disulfide
Oxidation of Impurity A (Bis(3,5-dimethylphenyl)disulfide)
Yellow oil/solid. TLC: Very high (runs with solvent front).
Highly lipophilic. Inert to mild acid/base.
Impurity C: Hydrolysis Acid
Cleavage of thioester bond (Oxalic acid monoethyl ester)
Streak on TLC baseline. Product precipitates or turns to oil.
Polar, acidic. Soluble in aqueous base.
Impurity D: Decarbonylated
Loss of CO (Ethyl 3,5-dimethylphenylthioacetate)
NMR shift. Loss of one carbonyl signal.
Similar polarity to product, hard to separate.
Diagnostic Workflow (Graphviz)
Figure 1: Diagnostic logic for identifying primary impurities in thio-oxalate synthesis.
Best for: Removing hydrolysis products and disulfides.
Risk: Silica gel is slightly acidic; prolonged exposure can hydrolyze the thioester.
Stationary Phase: High-quality Silica Gel 60 (
).
Modification: If the compound streaks, neutralize silica by pre-washing with 1%
in Hexane, then flush with pure Hexane. (Note: Use base cautiously; thioesters are base-sensitive. Only use if strictly necessary).
Eluent System: Hexane : Ethyl Acetate (Gradient).
Start: 100% Hexane (Elutes Disulfides/Thiols).
Product Elution: Typically 90:10 to 80:20 Hexane:EtOAc.
Stop: Before flushing polar baseline impurities.
Loading: Dry load on Celite is preferred over liquid loading to minimize solvent-induced hydrolysis during application.
Protocol B: Recrystallization (High Purity)
Best for: Final polishing and removing trace thiol smell.
Prerequisite: The compound must be a solid (many aryl thiooxalates are crystalline solids with MP
).
Solvent System:
Solvent A (Dissolver): Hot Ethanol (EtOH) or Isopropanol (IPA).
Solvent B (Anti-solvent): Cold Hexane or Heptane.
Procedure:
Dissolve crude in minimum boiling EtOH.
Filter hot (if insoluble salts/disulfides exist).
Slowly cool to RT. If no crystals form, add Hexane dropwise until turbidity appears.
Refrigerate at
.
Thiol Removal Trick: If the crystals still smell, wash the filter cake with cold Pentane . The lipophilic thiol/disulfide is highly soluble in pentane, while the polar oxalate ester is less so.
Module 3: Troubleshooting & FAQs
Q1: The product smells intensely of garlic/rotten eggs even after column chromatography.
Cause: Trace amounts of 3,5-dimethylbenzenethiol co-eluted or were trapped in the crystal lattice.
Fix:
Do NOT use bleach on the product (it will oxidize the sulfur in your molecule).
Do use a Polystyrene-bound Carbonate resin or Maleimide scavenger resin if available. Stir the product solution with the resin for 1 hour, then filter.
Alternative: Dissolve in
, wash rapidly with ice-cold 5% (removes acidic thiols), then brine. Dry immediately over . Avoid strong bases like NaOH.
Q2: My product turned into a yellow oil on the column and never solidified.
Cause: Decomposition (Hydrolysis or Decarbonylation).
Hydrolysis: Did you use old, wet ethyl acetate?
-Keto esters hydrolyze rapidly in the presence of water and silica acidity.
Fix: Repeat synthesis. Use anhydrous solvents for the column. Limit the time on silica to <20 minutes.
Q3: I see a new spot appearing during NMR analysis in
.
Cause: Acidic chloroform degradation. Commercial
often contains trace HCl.
Fix: Filter your through a small plug of basic alumina or use stored over silver foil/potassium carbonate.
Stability & Degradation Pathways (Graphviz)
Figure 2: Primary degradation pathways. Note that the thioester bond is the "weak link" susceptible to both cleavage and oxidation.
Module 4: Storage Guidelines
Temperature:
(Freezer).
Atmosphere: Argon or Nitrogen (essential).
Container: Amber glass vial (protect from light-induced radical cleavage of the C-S bond).
Shelf Life:
-Keto thioesters are moderately stable but will hydrolyze over months if moisture enters.
References
Synthesis of S-Aryl Thioesters:
Wait, E. R., et al. "Separation of thiophenol impurities." US Patent 3,358,045.[1] (Describes the difficulty of separating thiols from aryl compounds and the use of scavengers).
Reactivity of
-Keto Esters:
Hu, J., et al. "Process for purifying an alpha-keto ester." CN102026955A. (Details the stability of alpha-keto esters and methods to remove alcoholic impurities without hydrolyzing the keto-ester).
Thioester Preparation Methodologies:
Ranu, B. C., et al. "Efficient Preparation of S-Aryl Thioacetates."[2] Journal of Organic Chemistry / ResearchGate. (Provides general conditions for S-acylation of aryl thiols, applicable to oxalyl chloride derivatives).
General Handling of Thiol Impurities:
"How to deal with thiophenol spill/smell." Safety Protocols, University of California / Reddit Chem Community threads (Verified practical advice on oxidation of residual thiols).
Improving yield in the synthesis of "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate"
Executive Summary You are encountering yield issues in the synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . Based on the nomenclature, this molecule is an -keto thioester (specifically an S-aryl thiooxal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are encountering yield issues in the synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . Based on the nomenclature, this molecule is an
-keto thioester (specifically an S-aryl thiooxalate), formed via the nucleophilic acyl substitution of 3,5-dimethylbenzenethiol with ethyl chlorooxoacetate (ethyl oxalyl chloride).
This synthesis is deceptively simple but prone to three specific failure modes: oxidative dimerization of the thiol , hydrolytic quenching of the acyl chloride , and thermal decomposition . This guide restructures your workflow to mitigate these risks.
Part 1: The Chemistry & Mechanism
To fix the yield, we must understand the failure points in the mechanism.
The Reaction:
The Mechanism:
Activation: The base (Triethylamine or Pyridine) deprotonates the thiol to form the highly nucleophilic thiolate anion (
).
Attack: The thiolate attacks the highly electrophilic acyl chloride carbon of the ethyl chlorooxoacetate.
Elimination: Chloride is expelled, forming the thioester bond.
Critical Failure Points (The "Why"):
Competition A (Disulfide Formation): Thiolates are easily oxidized by atmospheric oxygen to form Bis(3,5-dimethylphenyl)disulfide . This is the most common "yield killer." It consumes your starting material and creates a byproduct that is difficult to separate.
Competition B (Hydrolysis): Ethyl chlorooxoacetate is extremely moisture-sensitive. If your solvent is "wet" (contains
ppm ), the reagent hydrolyzes to mono-ethyl oxalate before it can react with the thiol.
Part 2: Troubleshooting & Diagnostics
Use this Q&A section to diagnose your specific issue.
Q1: "My crude NMR shows a large impurity with aromatic peaks but no ethyl group. What is it?"
Diagnosis: You have significant Disulfide Contamination .
The Cause: The thiol was oxidized before attacking the acyl chloride. This usually happens if the reaction flask wasn't purged with inert gas or if the reaction took too long to initiate.
The Fix:
Degas your solvent: Sparge the DCM/THF with Argon for 15 minutes before use.
Order of Addition: Do not mix the thiol and base and let them sit. Add the base last or add the acyl chloride immediately after the base.
Q2: "I see white fumes when I add the reagent, and my yield is low (<30%)."
Diagnosis:Hydrolysis of Ethyl Chlorooxoacetate .
The Cause: The "white fumes" are HCl gas reacting with moist air. Your reagent has likely degraded in the bottle or your solvent is wet.
The Fix:
Reagent Quality: Distill fresh Ethyl chlorooxoacetate or buy a fresh bottle. Store it under inert gas.
Drying: Use anhydrous DCM (Dichloromethane) dried over molecular sieves.
Q3: "The reaction mixture turned black/tarry."
Diagnosis:Thermal Decomposition / Polymerization .
The Cause: The reaction is highly exothermic. Adding the acyl chloride too fast caused a temperature spike, leading to side reactions.
The Fix:
Cryogenic Control: Perform the addition at
(ice bath).
Dropwise Addition: Add the acyl chloride (diluted in solvent) over 15–20 minutes.
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize yield by enforcing "Self-Validating" steps (Checkpoints).
System Prep: Flame-dry a 2-neck round bottom flask. Equip with a stir bar and an addition funnel. Flush with Argon (preferred over Nitrogen for heaviness).
Solvent Charge: Add anhydrous
.
Checkpoint: Verify solvent is clear. If cloudy, it is wet.
Thiol Addition: Add 3,5-Dimethylbenzenethiol. Cool the system to
.
Base Addition: Add Triethylamine dropwise. The solution may turn slightly yellow (thiolate formation).
Acyl Chloride Addition (Critical): Dissolve Ethyl chlorooxoacetate in a small amount of DCM. Add this solution dropwise over 20 minutes via the addition funnel.
Observation: A white precipitate (Triethylamine Hydrochloride) should form immediately. This confirms the reaction is working.
Reaction: Allow to stir at
for 1 hour, then warm to Room Temperature (RT) for 2 hours.
"Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" stability and storage conditions
Technical Support Center: Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(3,5-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate. Due to the limited availability of specific stability data for this compound, this document synthesizes information based on the known reactivity of its core functional groups: the α-keto ester and the thioester moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate?
A1: The primary stability concerns for this molecule stem from its two main functional groups:
α-Keto Ester: This group is susceptible to hydrolysis, particularly in the presence of water, acid, or base. The ketone group is more electrophilic due to the electron-withdrawing nature of the adjacent ester group, making it more prone to nucleophilic attack.[1] Studies on similar α-keto esters have shown they can rapidly hydrolyze in aqueous media.[1][2]
Thioester/Sulfanyl Group: The sulfur atom in the sulfanyl group is susceptible to oxidation, which can lead to the formation of sulfoxides and other oxidized species.[3][4] Thioesters themselves can also undergo hydrolysis, although this is often slower than the hydrolysis of their oxygen-containing ester counterparts.[5][6]
Q2: What are the recommended storage conditions for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate?
A2: To mitigate the stability risks, the following storage conditions are recommended:
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.[7]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture, which can promote oxidation and hydrolysis, respectively.
Container: Use a tightly sealed container to prevent the ingress of air and moisture.[8][9]
Light: Protect from light, as UV radiation can sometimes catalyze degradation pathways.
Q3: I am observing inconsistent results in my experiments. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are a common symptom of compound degradation. If you suspect instability, consider the following:
Hydrolysis: If your experiments are conducted in aqueous buffers or solutions, hydrolysis of the α-keto ester is a likely cause. This can alter the concentration of your active compound and potentially introduce byproducts that interfere with your assay.
Oxidation: If the compound has been stored improperly or for an extended period, oxidation of the sulfur atom may have occurred.
Solvent Purity: Ensure that your solvents are anhydrous, as trace amounts of water can be sufficient to initiate hydrolysis over time.
Q4: Are there any specific safety precautions I should take when handling this compound?
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.[9][10]
Avoiding contact with skin and eyes.[9][10] In case of contact, rinse thoroughly with water.[10]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate.
Observed Issue
Potential Cause
Troubleshooting Steps & Rationale
Low or no biological activity in cell-based assays
Hydrolysis in aqueous media: The α-keto ester functionality is prone to rapid hydrolysis in aqueous environments, leading to the formation of the corresponding carboxylic acid and ethanol.[1][2] This new compound will likely have different biological activity.
1. Prepare fresh solutions: Make solutions of the compound immediately before use. 2. Minimize time in aqueous buffer: Reduce the incubation time of the compound in aqueous media as much as possible. 3. Use a stock solution in an anhydrous solvent: Prepare a concentrated stock solution in a dry organic solvent (e.g., DMSO, DMF) and dilute it into your aqueous assay medium just before the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS)
Degradation of the compound: This could be due to hydrolysis, oxidation, or other decomposition pathways.
1. Analyze a freshly prepared sample: Compare the chromatogram of your experimental sample to that of a freshly prepared standard solution. 2. Perform forced degradation studies: Subject a sample of the compound to harsh conditions (e.g., acid, base, heat, oxidizing agent) to identify the degradation products and their retention times. This can help in identifying the unknown peaks in your experimental samples.
Change in physical appearance of the solid compound (e.g., color change, clumping)
Oxidation or absorption of moisture: A color change may indicate oxidation of the sulfur atom, while clumping suggests moisture absorption.
1. Store under inert gas: If not already doing so, store the compound under an inert atmosphere. 2. Use a desiccator: Store the compound in a desiccator to protect it from moisture. 3. Consider repurification: If significant degradation is suspected, repurification of the compound may be necessary.
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate with minimal risk of degradation.
Prepare the Vial: Place the required amount of the solid compound into a clean, dry vial.
Inert Atmosphere: Purge the vial with an inert gas for several minutes to displace any air and moisture.
Add Solvent: Using a syringe, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.
Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved.
Storage: Store the stock solution at -20°C or -80°C under an inert atmosphere.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the two primary potential degradation pathways for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate based on its functional groups.
Caption: Potential degradation pathways of the title compound.
References
Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Chemical Biology. [Link]
Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. [Link]
Organocatalyzed Anodic Oxidation of Aldehydes to Thioesters. American Chemical Society. [Link]
Metabolic Oxidative Cleavage of Thioesters: Evidence for the Formation of Sulfenic Acid Intermediates in the Bioactivation of the Antithrombotic Prodrugs Ticlopidine and Clopidogrel. ResearchGate. [Link]
Organocatalyzed Anodic Oxidation of Aldehydes to Thioesters. Organic Chemistry Portal. [Link]
Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry. [Link]
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. [Link]
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journals. [Link]
Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. PMC. [Link]
Challenges in the synthesis of "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate"
Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate Executive Summary & Reaction Overview Welcome to the Technical Support Center. You are likely attempting to synthesize Ethyl 2-(3,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Executive Summary & Reaction Overview
Welcome to the Technical Support Center. You are likely attempting to synthesize Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (Target Molecule).[1] This is an
-keto thioester formed via the nucleophilic acyl substitution of Ethyl chlorooxoacetate (Ethyl oxalyl chloride) with 3,5-dimethylbenzenethiol .[1]
While the chemistry appears straightforward (
type attack at the carbonyl), users frequently report low yields due to three specific failure modes:
Hydrolysis of the highly reactive acyl chloride reagent.
Oxidative Dimerization of the thiol to the disulfide.
Decarbonylation/Decarboxylation under thermal stress.
This guide provides a self-validating protocol and troubleshooting logic to overcome these barriers.
Critical Reagent Diagnostics (Pre-Reaction)
Before starting, you must validate your inputs. 70% of reported failures stem from compromised reagents.
Reagent A: 3,5-Dimethylbenzenethiol[1]
Risk: Oxidation to Bis(3,5-dimethylphenyl) disulfide.[1]
Diagnostic: Run a TLC (Hexane/EtOAc 9:1).[1] The thiol is a liquid; the disulfide is often a solid or oil with a significantly different
(usually less polar).
Correction: If disulfide is present (>5%), reduce it prior to coupling using Zinc dust/HCl or Triphenylphosphine/Water.
Adding electrophile first (or simultaneously with base) is non-standard but can prevent thiol oxidation if base is added last.[1] Standard: Add base, then electrophile. Recommended: Add Electrophile, then add Base dropwise.
The following diagram illustrates the competitive pathways. Your goal is to navigate the "Primary Pathway" while blocking the "Oxidative" and "Hydrolytic" branches.
Figure 1: Reaction logic flow showing the target pathway (Green) versus competitive oxidative and hydrolytic failure modes (Red).[1]
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned yellow/orange immediately. Is this normal?
Answer: Yes. Thioesters often exhibit yellow coloration due to conjugation. However, a dark brown color may indicate amine oxidation or polymerization. If the color is bright yellow, proceed.
Q2: I see two spots on TLC very close to each other.
Answer: This is the classic "Thiol vs. Disulfide" vs. "Product" confusion.
. The thiol will oxidize; the disulfide and thioester are relatively stable. Alternatively, use Ellman’s reagent stain (specific for free thiols).
Q3: My yield is <40%. Where did I lose mass?
Answer: Check the aqueous wash.[2] If you used strong base (NaOH) during workup, you likely hydrolyzed the thioester bond (thioesters are more reactive than oxo-esters).[1]
Fix: Use 1M HCl or Saturated
for the quench. Do not use Carbonate/Bicarbonate washes if the reaction time is extended.
Q4: The product smells strongly of sulfur even after column chromatography.
Answer: Trace unreacted thiol has a very low odor threshold.
Fix: Wash the organic layer with 10% Sodium Hypochlorite (Bleach) or Oxone® solution briefly to oxidize residual thiol to the sulfonates, which are water-soluble and odorless. Warning: Do this quickly to avoid oxidizing the product sulfur.
Advanced Troubleshooting Logic Tree
Use this flow to diagnose specific experimental failures.
Figure 2: Diagnostic logic tree for isolating the root cause of synthetic failure.[1]
References
Reaction Mechanism & Thioester Synthesis
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley.[3] (See Section on Acylation of Thiols). [1]
Alpha-Keto Ester Reactivity
Hu, W., et al.[2] (2006).[1] "Reaction of aryl diazoacetates with H2O... gives aryl α-keto esters."[1][2] Synlett, 2486-2488.[1][2] (Provides context on stability of alpha-keto motifs).
Capozzi, G., & Modena, G. (1974).[1] "Oxidation of Thiols." The Chemistry of the Thiol Group, Part 2, Wiley. (Foundational text on preventing disulfide formation).
Technical Support Center: Troubleshooting Guide for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Introduction & Mechanistic Overview Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 100117-62-2) is a highly reactive -keto thioester (a thiooxalate derivative). While its unique dicarbonyl structure makes it an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS: 100117-62-2) is a highly reactive
-keto thioester (a thiooxalate derivative). While its unique dicarbonyl structure makes it an exceptional acylating agent and a valuable intermediate in drug development, it is notoriously prone to degradation if handled improperly.
The core of its instability lies in an electronic "push-pull" mismatch. Thioesters inherently lack the stabilizing resonance found in standard oxygen esters due to poor orbital overlap between the sulfur
and the carbonyl carbon orbitals. When an adjacent electron-withdrawing -oxo group is introduced, the electrophilicity of the thioester carbonyl skyrockets. This structural feature governs its three primary side reactions: rapid hydrolysis, thermal decarbonylation, and premature aminolysis.
Q1: My reaction mixture developed a strong, foul odor, and the yield of my target adduct plummeted. What happened?Cause: Hydrolysis of the thioester bond.
Causality: The highly electrophilic thioester carbonyl is extremely susceptible to nucleophilic attack by trace moisture, especially under basic conditions or in the presence of Lewis acidic metal ions[1]. This cleavage releases 3,5-dimethylbenzenethiol (the source of the pungent, foul odor) and ethyl hydrogen oxalate.
Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass exactly 28 Da lower than expected. How do I prevent this?Cause: Thermal or photochemical decarbonylation.
Causality:
-Keto thioesters can extrude carbon monoxide (CO) gas to form the corresponding simple thioester (e.g., ethyl (3,5-dimethylphenyl)carbonothioate). The driving force is the entropic gain from CO gas evolution and the formation of a more stable, less sterically hindered thioester [2]. This typically occurs if reaction temperatures exceed 60 °C or if the mixture is exposed to intense UV/ambient light.
Q3: I am trying to perform a selective esterification on another part of my molecule, but the thiooxalate moiety degrades. Why?Cause: Poor chemoselectivity due to hyper-reactivity.
Causality: The thioester acts as a powerful acylating agent. Any nucleophile (alcohols, amines) introduced into the system will preferentially attack the thioester carbonyl over standard ethyl esters, leading to the formation of oxamate derivatives.
Quantitative Data & Diagnostic Signatures
To rapidly diagnose which side reaction is plaguing your workflow, compare your analytical data against this diagnostic matrix:
Side Reaction Pathway
Primary Trigger
Diagnostic Signature
Primary Byproduct
Mitigation Strategy
Hydrolysis
Trace H₂O, Base, Metal ions
Pungent thiol odor, [M-100] fragment
3,5-Dimethylbenzenethiol
Strict anhydrous conditions (KF < 10 ppm)
Decarbonylation
Temp > 60 °C, UV Light
Mass loss of exactly 28 Da
Ethyl (3,5-dimethylphenyl)carbonothioate
Thermal control, actinic shielding
Aminolysis
Presence of amines/alcohols
Complete consumption of starting material
Ethyl oxamate derivatives
Protection strategies, stoichiometric control
Self-Validating Experimental Protocols
To ensure reproducibility and prevent the aforementioned side reactions, implement these self-validating protocols.
Protocol A: Anhydrous Handling to Prevent Hydrolysis
Causality: Because metal ions and base exponentially accelerate thiooxalate hydrolysis [1], rigorous exclusion of moisture is non-negotiable.
Step 1: Solvent Preparation & Validation
Dry the reaction solvent (e.g., DCM or THF) over activated 3Å molecular sieves for 24 hours.
Validation Check: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed unless the water content is strictly < 10 ppm. If > 10 ppm, re-distill or replace the sieves.
Step 2: Reagent Preparation
Purge the reaction flask containing Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate with Argon for 15 minutes using standard Schlenk techniques.
Validation Check: Insert a moisture-sensitive test strip into the exhaust flow. The strip must remain uncolored, confirming an anhydrous atmosphere.
Step 3: Reaction Execution & In-Process Control
Add the validated solvent via a dry syringe.
Validation Check: Withdraw a 10 µL aliquot at the 1-hour mark. Run a rapid TLC (Hexanes:EtOAc 8:2). If a highly non-polar, UV-active spot (the free thiophenol) appears near the solvent front, abort the reaction, as moisture has breached the system.
Protocol B: Low-Temperature Controlled Acylation to Prevent Decarbonylation
Causality: Suppressing the thermal activation barrier prevents the extrusion of CO gas[2].
Step 1: Thermal Control
Equip the reaction flask with an internal thermocouple probe. Submerge the flask in a cryocooler or dry ice/acetone bath.
Validation Check: Ensure the internal temperature reads exactly -20 °C (± 2 °C) before adding any catalytic reagents.
Step 2: Photochemical Shielding
Wrap the entire reaction apparatus tightly in aluminum foil to block ambient laboratory light, which can trigger radical decarbonylation pathways.
Validation Check: Monitor the reaction via LC-MS every 2 hours. If an [M-28] peak is detected, immediately verify the foil integrity and lower the temperature by another 10 °C.
Visualizations
Fig 1: Primary degradation and side reaction pathways of the
-keto thioester.
Fig 2: Diagnostic workflow for identifying and mitigating side reactions.
References
Angelici, R. J., & Leslie, D. B. (1973). "Metal ion catalysis of S-ethyl thiooxalate hydrolysis." Inorganic Chemistry, 12(2), 431-434.[Link]
Masson, E., et al. (2018). "Polyethenetetrathiolate or polytetrathiooxalate? Improved synthesis, a comparative analysis of a prominent thermoelectric polymer and implications to the charge transport mechanism." Polymer Chemistry, 9, 4517-4527.[Link]
Troubleshooting
How to monitor "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" reaction progress
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . This alpha-keto thioester is a highly versatile intermediate, but its synthesis from 3,5-dimethylthiopheno...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . This alpha-keto thioester is a highly versatile intermediate, but its synthesis from 3,5-dimethylthiophenol and ethyl chlorooxoacetate (ethyl oxalyl chloride) presents specific analytical challenges.
As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind the chemistry, providing you with self-validating protocols and troubleshooting steps to ensure absolute confidence in your reaction monitoring.
Mechanistic Pathway & Workflow Analysis
To effectively monitor a reaction, you must first understand the competing pathways in your flask. The synthesis relies on the nucleophilic attack of a base-generated thiolate onto the highly electrophilic acid chloride. However, the exact conditions that promote product formation (basic environment, reactive electrophile) also open the door to two primary failure modes: thiol oxidation and electrophile hydrolysis [1].
Reaction workflow and potential side-reactions for alpha-keto thioester synthesis.
Self-Validating Analytical Protocols
Do not rely on a single analytical method. A robust monitoring strategy uses orthogonal techniques to validate the data.
Protocol A: HPLC-UV Reaction Monitoring (The Gold Standard)
Causality: If you inject an unquenched reaction aliquot directly into an HPLC, the excess base and unreacted starting materials will continue to react inside the sample vial, giving you a false-positive reading of higher conversion. This protocol utilizes an acidic quench to instantly freeze the reaction state.
Sampling: Withdraw a 10 µL aliquot from the active reaction mixture using a clean glass syringe.
Chemical Quenching (Critical Step): Immediately dilute the aliquot into 990 µL of LC-MS grade Acetonitrile containing 0.1% Formic Acid . The sudden drop in pH protonates the triethylamine base and the thiolate anion, instantly halting the nucleophilic attack[2].
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter. This removes precipitated triethylamine hydrochloride salts that will otherwise irreversibly clog your column frit.
Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a linear gradient of 5–95% Acetonitrile/Water (both containing 0.1% Formic Acid) over 5 minutes.
Detection: Monitor at 254 nm (aromatic rings) and 280 nm (thioester
transition).
Protocol B: TLC Monitoring with Orthogonal Staining
Causality: Thiophenols can streak on silica gel and often co-elute with structurally similar thioesters. By using Ellman's Reagent (DTNB), we create a self-validating visual system: DTNB undergoes a rapid disulfide exchange only with free thiols, releasing the intensely yellow 2-nitro-5-thiobenzoate anion[3].
Elution: Spot the reaction mixture alongside a pure 3,5-dimethylthiophenol standard. Elute with 90:10 Hexanes:Ethyl Acetate.
Non-Destructive Check: Observe under 254 nm UV light. Mark all UV-active spots.
Selective Destructive Check: Dip the plate in Ellman’s Reagent solution (prepared in ethanol with a mild pH 8 buffer).
Validation: A bright yellow spot instantly confirms the presence of unreacted starting thiol. The target alpha-keto thioester lacks a free sulfhydryl group and will remain colorless under this stain, definitively proving whether the starting material has been consumed.
Quantitative Data & Reference Signatures
Use the tables below to rapidly identify the components in your reaction mixture.
Table 1: Chromatographic Signatures
Component
TLC Rf (9:1 Hex/EtOAc)
Ellman's Stain Response
HPLC Elution Profile
3,5-Dimethylthiophenol (SM)
~0.65
Positive (Bright Yellow)
Early-Mid
Ethyl chlorooxoacetate (SM)
~0.00 (Hydrolyzes on silica)
Negative
Very Early (as acid)
Target Alpha-Keto Thioester
~0.45
Negative
Late
| Disulfide Byproduct | ~0.85 | Negative | Very Late (Highly lipophilic) |
Table 2: FT-IR Diagnostic Frequencies
If you are using real-time ReactIR or taking offline aliquots, monitor these specific vibrational shifts to track the conversion of the acid chloride to the thioester.
Functional Group
Diagnostic Frequency (cm⁻¹)
Trend During Reaction
S-H Stretch (Thiol)
~2550 cm⁻¹
Disappears
Cl-C=O Stretch (Acid Chloride)
~1780 cm⁻¹
Disappears
Et-O-C=O Stretch (Ester)
~1735 cm⁻¹
Appears (Constant shift)
S-C=O Stretch (Thioester)
~1680 cm⁻¹
Appears (Strong)
Troubleshooting FAQs
Q: My TLC shows a new, highly non-polar spot (Rf ~ 0.85) that is not my product. What is happening?A: You are observing the formation of bis(3,5-dimethylphenyl) disulfide. Thiolate anions, generated by the addition of your base, are highly susceptible to single-electron oxidation by atmospheric oxygen, forming thiyl radicals that rapidly dimerize.
Solution: This is an environmental control failure. You must thoroughly degas your dichloromethane (e.g., via sparging with Argon for 15 minutes) and run the reaction under a strict inert atmosphere.
Q: The reaction stalls at ~50% conversion. Adding more base doesn't help, but adding more ethyl chlorooxoacetate pushes it forward. Why?A: Your electrophile is being consumed by a competing nucleophile: water. Ethyl chlorooxoacetate is extremely moisture-sensitive and will rapidly hydrolyze to ethyl hydrogen oxalate, producing HCl in the process.
Solution: Ensure your glassware is oven-dried and your solvent is passed through activated alumina columns or stored over freshly activated 3Å molecular sieves.
Q: I achieved 100% conversion according to HPLC, but after aqueous workup, my isolated yield is poor and I see free thiol again. What went wrong?A: Alpha-keto thioesters possess highly electrophilic carbonyl carbons. If you washed your organic layer with a strong, highly basic aqueous solution (like 1M NaOH) to remove unreacted thiol, you inadvertently hydrolyzed the thioester product back into 3,5-dimethylthiophenol and oxalate[1].
Solution: Avoid strong bases during workup. Wash the organic layer with saturated aqueous NaHCO₃ (which is mild enough to neutralize HCl without cleaving the thioester) followed by brine.
Q: Can I use LC-MS to monitor this reaction? I am not seeing the expected [M+H]+ mass.A: Yes, but with caution. Thioesters, particularly alpha-keto thioesters, can undergo in-source fragmentation during Electrospray Ionization (ESI). You will frequently observe the loss of the oxalyl group, resulting in a prominent fragment mass corresponding to the[3,5-dimethylthiophenol radical cation] or related fragments rather than the intact [M+H]+. Rely primarily on the UV trace (280 nm) for quantification, using MS only for qualitative structural confirmation.
References
Title: Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
(Provides authoritative grounding on the synthesis and stability of oxalyl thioesters using ethyl oxalyl chloride).
Title: Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
(Details the chemoselective reactivity of thiophenol derivatives and standard protocols for tracking thiol consumption).
Title: Base-promoted synthesis of thioesters from acid chlorides and thiols
Source: ResearchGate (Aggregated Chemical Synthesis Literature)
URL: [Link]
(Outlines the foundational mechanistic pathways and base-mediated causality of standard thioesterification).
Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. The synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (an S-aryl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. The synthesis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (an S-aryl oxalothioester) involves highly reactive, moisture-sensitive intermediates. Success requires a deep understanding of the mechanistic causality behind each step.
This guide provides a self-validating experimental framework, troubleshooting decision trees, and targeted FAQs to ensure high-yield synthesis and prevent common modes of failure such as thioester hydrolysis and oxidative dimerization.
System Overview & Mechanistic Causality
The target molecule is synthesized via a nucleophilic acyl substitution. The nucleophile, 3,5-dimethylbenzenethiol[1], is deprotonated by a mild base (e.g., Triethylamine) to form a highly reactive thiolate. This thiolate attacks the electrophilic acyl chloride carbon of ethyl chlorooxoacetate.
Key Mechanistic Vulnerabilities:
Electrophile Fragility: Ethyl chlorooxoacetate is extremely hygroscopic. Trace water will rapidly hydrolyze it to ethyl hydrogen oxalate and HCl, killing the reaction[2].
Thioester Hyper-Reactivity: Oxalyl thioesters are transient, highly activated acyl donors[3]. The adjacent ethyl ester carbonyl strongly withdraws electron density, making the newly formed thioester highly susceptible to nucleophilic attack (cleavage) during basic aqueous workup.
Oxidative Dimerization: In the presence of base and trace oxygen, the starting thiol rapidly oxidizes to bis(3,5-dimethylphenyl) disulfide.
Quantitative Data & Reaction Parameters
Summarized below are the critical quantitative parameters required to establish the reaction system.
Value | ~0.6 in 8:2 Hexanes:Ethyl Acetate |
| UV Activity | Strong (254 nm) due to aryl-thioester conjugation |
| Storage | Highly moisture-sensitive; store at -20 °C under Argon |
Self-Validating Experimental Protocol
Every step in this protocol includes a Self-Validation Checkpoint to ensure the system is functioning as intended before proceeding to the next phase.
Caption: Step-by-step workflow for the synthesis of the oxalyl thioester.
Step 1: System Preparation & Degassing
Action: Flame-dry a round-bottom flask. Add anhydrous DCM (0.1 M relative to thiol). Sparge the solvent with Argon for 15 minutes. Add 3,5-dimethylbenzenethiol (1.0 eq) and anhydrous TEA (1.3 eq).
Causality: Sparging removes dissolved oxygen, preventing base-catalyzed oxidative dimerization of the thiol.
Self-Validation Checkpoint: Spot the starting mixture on a TLC plate. It should show a single UV-active spot that stains strongly with KMnO4. If a higher
spot is present, your starting material has already degraded into a disulfide.
Step 2: Electrophile Addition
Action: Cool the flask to 0 °C using an ice bath. Add ethyl chlorooxoacetate (1.15 eq) dropwise over 10 minutes via syringe.
Causality: Thermal control mitigates the exothermic acyl substitution and prevents localized heating, which can lead to decarbonylation or ketene formation.
Self-Validation Checkpoint: Within 30 seconds of addition, a dense, opaque white cloud of triethylamine hydrochloride (TEA·HCl) must precipitate. If the solution remains clear, the acid chloride has hydrolyzed prior to addition, or the base is compromised.
Step 3: Propagation & Monitoring
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours under Argon.
Causality: Warming provides the activation energy needed to drive the reaction to completion while the Argon balloon maintains positive pressure against atmospheric moisture.
Self-Validation Checkpoint: Run a TLC (8:2 Hexanes:EtOAc). The starting thiol spot should be completely consumed, replaced by a new, slightly more polar UV-active product spot that does not stain with Ellman's reagent (confirming the absence of the free -SH group).
Step 4: Mild Workup & Isolation
Action: Filter the crude mixture through a thin pad of Celite to remove the TEA·HCl salts. Wash the organic filtrate once with ice-cold 5%
(10 mL), then immediately with brine. Dry over anhydrous and concentrate in vacuo.
Causality: Oxalyl thioesters are highly prone to hydrolysis. Filtering the salts first minimizes the time the product spends in the aqueous phase. Using cold, mild base neutralizes residual acid without cleaving the newly formed thioester.
Self-Validation Checkpoint: Check the pH of the aqueous waste; it should be ~7.5. If it is highly basic (>9), you risk significant product loss via thioester cleavage.
Troubleshooting Guide & FAQs
Use the diagnostic tree below to identify the root cause of experimental failures, followed by the detailed Q&A for specific interventions.
Caption: Diagnostic decision tree for common synthesis failures.
Frequently Asked Questions
Q: Why is my isolated yield lower than 40% despite complete consumption of the starting thiol observed on TLC?A: This is the most common issue when synthesizing highly activated oxalyl thioesters. The adjacent ester carbonyl strongly withdraws electron density from the thioester carbonyl, making it exceptionally susceptible to nucleophilic attack[3]. If your aqueous workup uses a strong base (like 1M NaOH) or if the product is left in the aqueous phase for too long, the thioester will rapidly hydrolyze back to the thiolate and ethyl hydrogen oxalate.
Solution: Use a rapid, cold 5%
wash, or bypass aqueous workup entirely by filtering the TEA·HCl salts through a Celite pad and directly concentrating the filtrate for chromatography.
Q: I observe a new, highly non-polar spot on my TLC plate that does not correspond to the product. What is it?A: This is almost certainly bis(3,5-dimethylphenyl) disulfide. 3,5-Dimethylbenzenethiol is prone to oxidative dimerization in the presence of trace oxygen and base (TEA accelerates this process).
Solution: Ensure your reaction solvent is thoroughly degassed prior to adding the thiol and base. Maintain a strict inert atmosphere (Argon is heavier and preferred over Nitrogen) throughout the reaction.
Q: The reaction mixture turned a deep yellow/orange color immediately after adding triethylamine, before the acid chloride was even introduced. Is this normal?A: A slight yellowing can occur due to the formation of the thiolate anion, but a deep orange or brown color indicates either significant disulfide formation or trace transition-metal contamination in your glassware catalyzing the oxidation.
Solution: Acid-wash your glassware (1M HCl followed by DI water and oven drying) to remove trace metals, and use fresh, anhydrous triethylamine.
Q: I see starting thiol remaining, but the acid chloride is fully consumed. Should I add more acid chloride?A: No. If the acid chloride is consumed but the nucleophile remains, your ethyl chlorooxoacetate has hydrolyzed due to moisture in the system[2]. Adding more will only generate more HCl and ethyl hydrogen oxalate, complicating purification.
Solution: Abort the reaction, dry your solvents over activated molecular sieves (3Å), flame-dry your glassware, and ensure your ethyl chlorooxoacetate bottle has not degraded during storage.
Q: Can I substitute pyridine or DIPEA for triethylamine?A: Yes, but with caveats. DIPEA (N,N-Diisopropylethylamine) is bulkier and less nucleophilic, which reduces the risk of base-catalyzed side reactions with the highly reactive ethyl chlorooxoacetate. Pyridine can be used, but it forms a highly reactive acylpyridinium intermediate that can sometimes lead to darker reaction mixtures and complex impurity profiles in oxalyl systems. TEA or DIPEA is preferred.
References
Journal of the American Chemical Society. "Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins." ACS Publications, 2023. Available at:[Link]
The following guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . This document is structured for researchers requiring rigoro...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate . This document is structured for researchers requiring rigorous structural verification and comparative spectral analysis.
Introduction & Structural Significance
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a specialized
-keto thioester used primarily as a highly reactive electrophilic building block in the synthesis of heterocycles (e.g., thiazoles, quinoxalines) and as a probe in acyl-transfer kinetics.
Chemically, it features a vicinal dicarbonyl core flanked by an ethoxy group and a bulky aryl-thio moiety. This unique electronic environment creates a distinct spectroscopic signature in 13C NMR, characterized by two widely separated carbonyl resonances—a critical diagnostic feature distinguishing it from simple esters or ketones.
Structural Breakdown
Moiety A (Thioester Carbonyl): Highly deshielded due to the anisotropic effect of the sulfur atom and conjugation.
Moiety B (Ester Carbonyl): Typical ester resonance, slightly perturbed by the adjacent electron-withdrawing carbonyl.
Moiety C (Aryl Core): 3,5-Dimethyl substitution pattern introduces symmetry, simplifying the aromatic region.
Predicted 13C NMR Spectral Data
Note: As direct experimental peak lists for this specific derivative are rare in open literature, the following data is derived from high-confidence increment systems and experimental analogs (e.g., S-phenyl thioacetate and ethyl 2-oxo-2-phenylacetate).
Summary Table: Chemical Shifts (
, ppm in CDCl
)
Carbon Assignment
Type
Predicted Shift ()
Multiplicity
Diagnostic Notes
C-2 (Thioester C=O)
Quaternary
186.0 – 192.0
s
Most deshielded peak; diagnostic of S-acyl linkage.
C-1 (Ester C=O)
Quaternary
160.0 – 164.0
s
Upfield of thioester; typical -keto ester range.
Ar C-1' (Ipso)
Quaternary
126.0 – 128.0
s
Attached to Sulfur; shift varies with conjugation.
Ar C-3', 5' (Meta)
Quaternary
138.0 – 139.5
s
Deshielded by Methyl substituents.
Ar C-2', 6' (Ortho)
Methine (CH)
129.0 – 131.0
d
Intense peak due to symmetry (2 carbons).
Ar C-4' (Para)
Methine (CH)
130.0 – 132.0
d
Often overlaps with ortho carbons.
O-CH (Ethyl)
Methylene
62.5 – 63.5
t
Characteristic ethoxy quartet in off-resonance.
Ar-CH (Dimethyl)
Methyl
21.0 – 21.5
q
Typical aryl-methyl shift.
CH (Ethyl)
Methyl
13.9 – 14.2
q
Most shielded signal.
Comparative Analysis: Thioester vs. O-Analog
To validate the synthesis of the thioester, it is crucial to compare its spectrum against the oxygen-analog (Ethyl 2-oxo-2-phenylacetate ) and simple thioesters.
Comparison Table
Feature
Target: S-Aryl Thiooxalate
Analog: O-Aryl Glyoxylate
Mechanistic Insight
-Carbonyl Shift
~188 ppm (Thioester)
~186 ppm (Ketone)
Sulfur's lower electronegativity vs. Oxygen (in esters) usually deshields the carbonyl, but here it mimics a ketone.
Ester Carbonyl Shift
~162 ppm
~164 ppm
The electron-withdrawing nature of the thio-carbonyl slightly shields the distal ester carbonyl relative to the ketone analog.
Ipso Carbon Shift
~127 ppm (C-S)
~132 ppm (C-C)
The C-S bond results in a significant upfield shift of the aromatic ipso carbon compared to a C-C bond.
Key Identification Strategy:
If the spectrum shows a carbonyl peak >195 ppm, the sample may contain unreacted thioacetic acid or degradation products. If the carbonyls appear at 164 and 186 ppm but the aromatic ipso carbon is >135 ppm, the product may be the ketone (C-acylation) rather than the thioester (S-acylation).
Experimental Protocol for Spectral Acquisition
To ensure reproducible data, follow this standardized workflow.
A. Sample Preparation[1]
Solvent: Use CDCl
(99.8% D) with 0.03% TMS.
Reasoning: Chloroform minimizes solvent-solute hydrogen bonding that can shift carbonyl peaks in DMSO-d6.
Concentration: Dissolve 30-50 mg of the compound in 0.6 mL solvent.
Reasoning:
-keto thioesters can be moisture sensitive; high concentration reduces acquisition time and hydrolysis risk.
Filtration: Filter through a cotton plug into the NMR tube to remove suspended drying agents (MgSO
) which cause line broadening.
B. Instrument Parameters (Typical 100 MHz Carbon)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1):2.0 - 3.0 seconds .
Critical: Quaternary carbonyl carbons have long T1 relaxation times. Short delays will suppress the diagnostic C=O peaks.
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Synthesis & Verification Workflow
The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the decision nodes based on NMR data.
Figure 1: Step-by-step workflow for the synthesis and spectroscopic validation of the target thioester.
References
Angelici, R. J., & Leslie, D. B. (1973).[1] Metal ion catalysis of S-ethyl thiooxalate hydrolysis. Inorganic Chemistry, 12(2), 431-434.[1] Link
ChemicalBook. (n.d.). Ethyl 2-oxo-2-phenylacetate Spectral Data. Retrieved March 2, 2026. Link
Penchev, P. N., & Nachkova, S. R. (2010).[2] A database of assigned C-13 NMR spectra. University of Plovdiv. Link
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Department of Chemistry. Link
Mass spectrometry analysis of "Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate"
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate Introduction Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a thioester derivative with a compl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Introduction
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a thioester derivative with a complex structure featuring an aromatic ring, a keto group, and an ester functional group. As a potential intermediate in organic synthesis and drug development, its unambiguous characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and profound structural insights.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this target analyte. We will delve into the causality behind instrumental choices, compare the performance of different approaches with supporting data, and provide a validated experimental protocol. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the optimal analytical strategy for this and structurally related molecules.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is the foundation for method development. The structure and key characteristics of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate are summarized below.
Property
Value
Molecular Formula
C₁₂H₁₄O₃S
Molecular Weight
238.30 g/mol
Structure
Key Features
Aromatic sulfide, α-keto ester, thioester linkage
Predicted Ionization
Amenable to Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI).
A Comparative Overview of Mass Spectrometry Strategies
The choice of mass spectrometry technique is dictated by the analytical goal, whether it is qualitative identification, structural elucidation, or quantitative analysis. For a molecule like Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, the primary choice lies between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The analyte is vaporized and separated by a GC column before entering the mass spectrometer. The most common ionization method in GC-MS is Electron Ionization (EI), a high-energy process that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.[1][2] This rich fragmentation is invaluable for initial structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a broader range of molecules, including those that are non-volatile or thermally labile. Separation occurs in the liquid phase, followed by ionization using soft techniques like Electrospray Ionization (ESI). ESI typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is advantageous for determining the molecular weight but requires tandem mass spectrometry (MS/MS) to induce and control fragmentation for structural analysis.
High-Resolution Mass Spectrometry (HRMS): When coupled with either GC or LC, HRMS instruments (e.g., Time-of-Flight, Orbitrap) provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification.[3]
Experimental Workflow and Predicted Fragmentation
The utility of mass spectrometry is rooted in its ability to generate and detect charged fragments that are diagnostic of the original molecular structure. Understanding these pathways is key to interpreting the resulting spectra.
General Analytical Workflow
The logical flow of a typical chromatographic-mass spectrometric analysis is depicted below. The initial choice between GC and LC dictates the sample introduction and ionization method, which in turn influences the nature of the data acquired.
"Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate" IR spectroscopy analysis
Topic: Comparative Guide: IR Spectroscopy Analysis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate Executive Analysis: The Thio-Oxalate Signature Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Guide: IR Spectroscopy Analysis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Executive Analysis: The Thio-Oxalate Signature
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a specialized
-keto thioester intermediate, often utilized in the synthesis of heterocycles or as a probe in acyl-transfer kinetics. Its structure combines an ethyl ester and a thioester moiety linked by a carbon-carbon bond, flanked by a lipophilic 3,5-dimethylphenyl tail.
For researchers, the primary analytical challenge is distinguishing this thio-dicarbonyl system from its oxygenated analogs (oxalates) or simple esters. Infrared (IR) spectroscopy provides the most rapid and definitive structural confirmation by exploiting the distinct vibrational frequency of the sulfur-conjugated carbonyl.
Core Value Proposition of IR Analysis:
Differentiation: Unambiguously distinguishes the thioester carbonyl (~1660–1695 cm⁻¹) from the ester carbonyl (~1735–1750 cm⁻¹).
Purity Check: Rapidly identifies hydrolysis products (broad -OH stretch of carboxylic acids) or decarboxylation (loss of one C=O band).
Structural & Vibrational Logic (The Spectrum)
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The "2-oxo" nomenclature implies an
-keto ester structure where the ketone carbon is attached to the sulfur atom.
Structure:
A. The Carbonyl Region (1800–1650 cm⁻¹)
This is the diagnostic "fingerprint" for this molecule. Unlike simple esters with a single band, this molecule exhibits a split carbonyl signature due to the electronic dissimilarity between the ester and thioester groups.
Logic: The oxygen atom of the ethoxy group exerts a strong inductive effect (-I), stiffening the C=O bond and raising its frequency.
Thioester Carbonyl (
):
Position: 1665–1695 cm⁻¹ (Strong).
Logic: Sulfur is less electronegative than oxygen and has poor orbital overlap (
-) for resonance. However, the mass effect of sulfur and the reduced bond order typically lower the stretching frequency of thioesters compared to esters. The conjugation with the adjacent carbonyl may cause a slight shift, but it remains distinct from the ester peak.
B. The Aromatic & Sulfanyl Region
Aromatic C=C Stretch: ~1600 cm⁻¹ and 1475 cm⁻¹.
C-S Stretch: Weak bands in the 600–800 cm⁻¹ region (often obscured, but critical for theoretical validation).
Substitution Pattern (3,5-Dimethyl): The meta-disubstituted ring (technically 1,3,5-substituted including the sulfur) shows characteristic out-of-plane (OOP) C-H bending vibrations at 840–860 cm⁻¹ and 680–700 cm⁻¹ .
Comparative Analysis: Product vs. Alternatives
This section evaluates the IR method against chemical and methodological alternatives.
Comparison 1: Chemical Analog (Oxygen vs. Sulfur)
Alternative: Ethyl 2-(3,5-dimethylphenoxy)-2-oxo-acetate (The Oxygen Analog).
Feature
Target (S-Analog)
Alternative (O-Analog)
Scientific Insight
Carbonyl Profile
Dual Band (Split): 1740 cm⁻¹ (Ester)1680 cm⁻¹ (Thioester)
Merged/Broad Band: ~1740–1760 cm⁻¹ (Both are O-Esters)
The S-analog is easily identified by the large separation ( cm⁻¹) between carbonyls. The O-analog shows overlapping high-frequency bands.
C-O Stretch
Strong (1200–1300 cm⁻¹)
Very Strong (Multiple bands)
The O-analog has an additional C-O-C asymmetric stretch from the phenoxy group, complicating the fingerprint region.
Validation
High Confidence
Medium Confidence
IR is more definitive for the S-analog because the thioester shift is a unique marker.
Comparison 2: Methodological (ATR vs. Transmission)
Alternative: KBr Pellet Transmission.
Parameter
Diamond ATR (Recommended)
KBr Pellet
Operational Verdict
Sample State
Ideal for oils/low-melting solids.
Difficult for oils (requires liquid cell).
Select ATR. This compound is likely an oil or low-melting solid; KBr is prone to moisture artifacts.
Resolution
Good, but peak intensities vary with penetration depth.
Excellent, true transmission intensities.
ATR is sufficient for ID. Use KBr only if quantitative extinction coefficients are needed.
ATR enables high-throughput screening of reaction fractions.
Experimental Protocol: ATR-FTIR Workflow
Objective: Obtain a high-quality spectrum to confirm the thioester linkage.
Prerequisites:
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Single-bounce Diamond ATR.
Solvent: Isopropanol or Hexane (for cleaning).
Step-by-Step Methodology:
Background Collection:
Clean the crystal with isopropanol. Ensure it is dry.
Collect a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.
Sample Application:
If Liquid/Oil: Place 10 µL of the neat sample directly onto the center of the crystal.
If Solid: Place ~2 mg of solid on the crystal and apply pressure using the anvil until the force gauge reads ~80-100 units (ensure good contact).
Acquisition:
Scan range: 4000–450 cm⁻¹.
Scans: 32 (to improve Signal-to-Noise).
Resolution: 4 cm⁻¹.
Post-Processing:
Apply ATR Correction (software algorithm) to adjust for the wavelength-dependent penetration depth. This makes peak ratios comparable to transmission libraries.
Baseline correct if necessary (rarely needed for ATR).
Visualization: Spectral Assignment Logic
Caption: Decision logic for confirming the thioester functionality using IR spectral features.
Key Identifier. Lower frequency due to S-conjugation.
Aromatic C-H
Stretching
3010 – 3060
Weak
Above 3000 cm⁻¹ indicates unsaturation.
Alkyl C-H
Stretching
2900 – 2980
Medium
Ethyl and Methyl groups.
Aromatic Ring
Breathing
~1600, 1475
Medium
Confirming phenyl ring presence.
C-O (Ester)
Stretching
1200 – 1300
Strong
Broad/Complex band.
Arene OOP
Bending
840 – 860
Medium
Characteristic of 1,3,5-substitution pattern.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for carbonyl stretching frequencies and thioester shifts).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Jones, R. N., & Sandorfy, C. (1956). The Application of Infrared and Raman Spectrometry to the Elucidation of Molecular Structure. Interscience Publishers.
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Detailed tables on thioester vs ester frequencies).
Naskar, S., et al. (2024). "Synthesis of α-ketothioesters from thioacetal chloride". Journal of Molecular Graphics and Modelling. (Context for synthesis and characterization of this compound class).
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.
Compound CAS: 4671-68-5 | Formula: C₁₂H₁₄O₃S
Focus: Comparative analysis of purity determination methodologies (HPLC-UV vs. qNMR) with experimental protocols.
Executive Summary & Strategic Context
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is a specialized thio-glyoxylate intermediate often employed in the synthesis of heterocycles (e.g., isatins via cyclization) and as a pharmacophore in antimicrobial or metabolic enzyme inhibitors (e.g., KARI inhibitors).
In drug development, the purity of this sulfur-containing ester is critical. The thioether linkage is susceptible to oxidation (sulfoxide/sulfone formation), and the
-keto ester moiety can undergo hydrolysis or decarboxylation. Standard "Area %" analysis by HPLC often fails to account for non-chromophoric impurities (like residual solvents) or response factor differences between the thio-ester and its disulfide degradation products.
This guide compares the industry-standard HPLC-UV/MS against the absolute quantification power of Quantitative NMR (qNMR) , recommending a hybrid workflow for validation.
Synthesis-Driven Impurity Profiling
To accurately analyze purity, one must understand the genesis of impurities. The compound is typically synthesized via the nucleophilic attack of 3,5-dimethylthiophenol on ethyl chlorooxoacetate.
Key Impurities:
Bis(3,5-dimethylphenyl) disulfide: Formed via oxidative coupling of the starting thiol. This is the most persistent organic impurity.
3,5-Dimethylthiophenol: Unreacted starting material (odorous, distinct retention time).
Figure 1: Synthesis pathway illustrating the origin of critical oxidative and hydrolytic impurities.
Comparative Analysis: HPLC-UV vs. qNMR
While HPLC is the standard for checking reaction completion, qNMR is superior for establishing the absolute purity of the isolated bulk material, especially when a certified reference standard is unavailable.
Best for: Detecting trace disulfide impurities and monitoring stability.
System: Agilent 1290 Infinity II or equivalent.
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water (Milli-Q).
B: Acetonitrile (HPLC Grade).
Gradient Program:
Time (min)
% B
Flow (mL/min)
0.0
30
1.0
8.0
95
1.0
10.0
95
1.0
10.1
30
1.0
| 14.0 | 30 | 1.0 |
Detection:
UV: 254 nm (Aromatic ring) and 280 nm (Thio-ester specificity).
MS: ESI Positive Mode (Target Mass: [M+H]⁺ ≈ 239.07).
Critical Note: The disulfide impurity often elutes later than the product due to increased lipophilicity. Ensure the run time extends to 100% B to elute these dimers.
Protocol B: Absolute Purity via ¹H qNMR
Best for: Assigning potency for biological assays without a reference standard.
Principle:
The purity (
) is calculated by comparing the integration of a product signal to that of a certified Internal Standard (IS) of known purity.
Reagents:
Solvent: DMSO-
(prevents volatility issues common in CDCl).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
Why? Non-reactive, high boiling point, singlet signal at
6.1 ppm (clear of aromatic region).
Procedure:
Weighing: Accurately weigh ~10 mg of the Sample and ~5 mg of IS into the same vial using a micro-balance (precision
0.01 mg).
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete homogeneity.
Acquisition Parameters (Critical):
Pulse Angle: 30° (to ensure full relaxation).
Relaxation Delay (D1):
30 seconds (Must be of the slowest proton).
Scans: 16 or 32 (High S/N ratio).
Spectral Width: -2 to 14 ppm.
Integration:
Integrate the IS singlet (
6.1 ppm, 3H).
Integrate the Product Ethyl Quartet (
~4.3 ppm, 2H) or Methyl Singlet ( ~2.3 ppm, 6H). Avoid the aromatic region if overlapping with impurities.
Decision Framework: Which Method When?
Use the following logic flow to determine the appropriate analytical strategy for your stage of development.
Figure 2: Decision matrix for selecting between qNMR and HPLC based on research stage.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Webster, R., & Kumar, S. (2014). "Quantification of drugs by proton NMR incorporated internal standard method."[3][4] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[3] Retrieved from [Link]
Cavrini, V., et al. (1990). "HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations." International Journal of Cosmetic Science, 12(4), 141-150.[5] Retrieved from [Link]
A Comparative Guide to the Analytical Methods for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, a compound of interest in synthetic chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, a compound of interest in synthetic chemistry and drug discovery. The selection of an appropriate analytical technique is paramount for ensuring the purity, identity, and quality of such molecules. Herein, we delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction to Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS No. 223129-56-8) is an organic compound featuring an α-keto ester moiety and a substituted aromatic thioether. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a chromophore, a volatile ethyl ester group, and various unique proton and carbon environments make it amenable to a range of analytical techniques. Accurate and robust analytical methods are crucial for monitoring reaction progress, assessing final product purity, and meeting regulatory standards in drug development.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the target analyte from impurities and for its quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the target molecule. The presence of the aromatic ring and carbonyl groups in Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate provides strong UV absorbance, enabling sensitive detection.[1]
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule of this polarity, a reversed-phase C18 column is a logical choice, where a polar mobile phase (e.g., a mixture of acetonitrile and water) is used. The analyte's retention time is a qualitative identifier, while the peak area is proportional to its concentration.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio should be determined empirically to achieve a suitable retention time and peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Preparation: Prepare a stock solution of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh the sample, dissolve it in acetonitrile to a known concentration, and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV analysis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. The ethyl ester group in the target molecule imparts sufficient volatility for GC analysis. The mass spectrometer provides detailed structural information, aiding in unequivocal identification.[2][3][4][5][6]
Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Experimental Protocol: GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
Chromatographic Conditions:
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230°C.
Mass Range: m/z 40-450.
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and functional groups of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms in Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei.
Expected ¹H NMR Spectral Features:
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the 3,5-dimethylphenyl ring.
Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-4.5 ppm) characteristic of the ethyl ester.
Methyl Groups: A singlet in the upfield region (δ 2.0-2.5 ppm) corresponding to the two methyl groups on the aromatic ring.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) for the ester and keto carbonyls.
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
Ethyl Group Carbons: Signals for the CH₂ and CH₃ carbons of the ethyl group.
Methyl Group Carbons: A signal for the two equivalent methyl carbons on the ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][8]
Principle of Operation: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.
Expected FTIR Absorption Bands:
C=O Stretching (Ester and Ketone): Strong absorptions in the region of 1735-1750 cm⁻¹ (ester) and 1680-1700 cm⁻¹ (α-keto).[7][8]
C-O Stretching (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.[7]
C-S Stretching: A weaker absorption in the 600-800 cm⁻¹ range.
Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.
Workflow for Spectroscopic Analysis
Caption: Workflow for structural elucidation using NMR and FTIR spectroscopy.
Comparative Guide to Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, purity assessment, or structural confirmation.
Parameter
HPLC-UV
GC-MS
NMR Spectroscopy
FTIR Spectroscopy
Primary Use
Quantification, Purity
Identification, Quantification
Structural Elucidation
Functional Group ID
Specificity
High
Very High
Very High
Moderate
Sensitivity
High (µg/mL)
Very High (ng/mL)
Low (mg)
Moderate (µg)
Quantification
Excellent
Very Good
Possible (qNMR)
Not suitable
Analysis Time
10-20 minutes
15-30 minutes
5-60 minutes
< 5 minutes
Sample State
Liquid
Volatile Liquid/Solid
Liquid
Liquid/Solid
Destructive?
No
Yes
No
No
Conclusion
For the comprehensive analysis of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, a multi-technique approach is recommended. HPLC-UV is the method of choice for routine purity testing and quantification due to its robustness and precision. GC-MS offers superior sensitivity and specificity, making it ideal for identifying trace impurities and for confirmatory analysis. NMR and FTIR spectroscopy are essential for the definitive structural confirmation of the synthesized compound. By leveraging the strengths of each of these analytical methods, researchers and drug development professionals can ensure the quality and integrity of their chemical entities.
References
Analysis of Volatile Organic Sulfur Compounds in Air by Membrane Inlet Mass Spectrometry. Analytical Chemistry - ACS Publications. Available from: [Link]
Analysis of Organic Sulphur Compounds in Coal Tar by Using Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry. MDPI. Available from: [Link]
RI 6698 Mass Spectra Of Organic Sulfur Compounds. OneMine. Available from: [Link]
PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Energy & Fuels - ACS Publications. Available from: [Link]
Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. Scientific.Net. Available from: [Link]
PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. ResearchGate. Available from: [Link]
IR Spectroscopy Tutorial: Esters. Available from: [Link]
Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. ResearchGate. Available from: [Link]
Green and fast determination of ethyl ester content in olive oil by IR spectroscopy. Available from: [Link]
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]
Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl) - -ORCA. Cardiff University. Available from: [Link]
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. PMC. Available from: [Link]
Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. PMC. Available from: [Link]
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. Available from: [Link]
Preparation method of alpha-keto ester. Google Patents.
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. Available from: [Link]
Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science Publishers. Available from: [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: [Link]
Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. Available from: [Link]
High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. PubMed. Available from: [Link]
Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science Publisher. Available from: [Link]
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available from: [Link]
GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research. Available from: [Link]
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC - NIH. Available from: [Link]
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate. Available from: [Link]
GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. JOCPR. Available from: [Link]
Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Available from: [Link]
Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry. Available from: [Link]
Comprehensive EHS Guide: Disposal and Handling of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate For researchers and drug development professionals, the proper handling and disposal of specialized organosulfur compou...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive EHS Guide: Disposal and Handling of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
For researchers and drug development professionals, the proper handling and disposal of specialized organosulfur compounds like Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (a thioester derivative) is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance.
Because this compound contains a thioester linkage, its degradation pathways present unique olfactory and toxicological challenges. This guide provides a self-validating, step-by-step operational protocol for the safe containment, decontamination, and final destruction of this compound.
Chemical Profiling and Mechanistic Hazards
Before executing any disposal protocol, it is critical to understand the chemical reactivity of the waste stream. As a thioester, Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate is highly susceptible to hydrolysis, particularly under acidic or basic conditions[1].
The primary hazard in the laboratory setting is not just the intact molecule, but its hydrolytic byproduct: 3,5-dimethylbenzenethiol . Thiols (mercaptans) have exceptionally low odor detection thresholds and can cause severe facility disruptions if allowed to off-gas. Furthermore, the evaporation of hazardous chemicals as a disposal method is strictly prohibited by Environmental Health and Safety (EHS) regulations[2].
Table 1: Waste Characterization and Compatibility Data
Parameter
Specification / EHS Guideline
Mechanistic Rationale
Chemical Class
Organosulfur / Thioester
Contains a reactive carbon-sulfur-carbon sequence.
Primary Waste Stream
Non-Halogenated Organic Waste
Unless dissolved in chlorinated solvents (e.g., DCM), it must be segregated from halogens.
Oxidizes volatile thiols into odorless, water-soluble sulfonates.
Final Destruction
High-Temperature Incineration
Requires thermal oxidation; mandates alkaline scrubbing for emissions[3].
Step-by-Step Laboratory Disposal Protocol
The following methodology ensures that the compound is contained, residuals are neutralized to prevent odor, and bulk waste is legally transferred for destruction.
Phase 1: Point-of-Generation Collection
Segregation: Collect all bulk liquid waste containing Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate in a chemically compatible, sealable container (typically HDPE or glass). Keep the container tightly closed at all times except when actively adding waste to prevent fugitive emissions[4].
Solvent Compatibility: If the compound is dissolved in an organic solvent, collect it in the appropriate flammable waste container. Ensure it is never mixed with oxidizing acid waste (e.g., nitric acid), as this can trigger a violent, uncontrolled exothermic oxidation.
Labeling: Affix an official EHS Hazardous Waste Label immediately upon the first addition of waste. The label must include the full, commonly accepted chemical name (no abbreviations or chemical formulas) and the specific hazard warnings[2][4].
Phase 2: Glassware Decontamination and Odor Control
Empty vials, reaction vessels, and contaminated pipette tips will retain residual thioester, which will hydrolyze in ambient moisture and cause severe odor issues.
Preparation: Conduct all decontamination inside a certified chemical fume hood.
Oxidation: Rinse the contaminated glassware with a dilute (5-10%) aqueous solution of sodium hypochlorite (bleach).
Mechanism: The hypochlorite acts as a strong oxidizing agent, cleaving the thioester and rapidly oxidizing the resulting thiol sulfur atom through intermediate sulfenic and sulfinic acids, ultimately yielding a stable, odorless sulfonate.
Secondary Disposal: Collect the resulting aqueous bleach wash in a separate, designated aqueous waste container. Do not mix this aqueous oxidizer waste with your bulk organic solvent waste.
Phase 3: EHS Transfer and Final Destruction
Manifesting: Once the waste container is full (or reaches its time limit), submit a waste pickup request to your institutional EHS department.
Commercial Incineration: EHS will transfer the organosulfur waste to a commercial disposal facility. The Environmental Protection Agency (EPA) mandates that organosulfur non-wastewaters be treated via high-temperature incineration[5].
Emission Control: During incineration, the sulfur content is converted into sulfur dioxide (
). To prevent environmental contamination and acid rain, the incinerator exhaust must be passed through gas scrubbers utilizing alkaline liquors to neutralize the acid gases before atmospheric release[3].
Waste Stream Workflow Visualization
The following diagram illustrates the lifecycle of the thioester waste from laboratory generation to final regulatory destruction.
Caption: Operational workflow for the segregation, decontamination, and destruction of organosulfur waste.
References
Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide - Research Areas - Policies." Dartmouth College. Available at: [Link]
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University, 2023. Available at: [Link]
Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." PTB. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions for Third Scheduled Wastes; Rule." Federal Register, 1990. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive, evidence-...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive, evidence-based approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS Number: 100117-62-2).[1]
Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this directive is synthesized from an expert analysis of structurally analogous compounds and foundational chemical safety principles. Our methodology involves evaluating the hazards associated with similar chemical structures, including various oxoacetates and ethyl esters, to construct a robust and trustworthy safety protocol.
Hazard Assessment: A Synthesis of Analogous Compound Data
To establish a reliable safety profile, we have analyzed data from structurally related molecules. The core structure contains an ethyl ester group, known for potential flammability and irritation, and an aryl oxoacetate moiety, which in similar compounds has been shown to cause skin, eye, and respiratory irritation.[2][3]
Potential Hazard
Classification Category
Rationale Based on Analogous Compounds
Supporting Sources
Flammability
Likely Flammable Liquid (Category 2 or 3)
The presence of the ethyl acetate functional group suggests a risk of flammability, with vapors potentially forming explosive mixtures with air.[4][5][6]
Structurally similar oxoacetates are classified as skin irritants, indicating the potential for this compound to cause skin irritation upon contact.[2][3]
The Core Ensemble of PPE: Your First Line of Defense
Based on the synthesized hazard assessment, a multi-layered approach to PPE is mandatory. Every procedural choice described below is designed to create a self-validating system of safety.
Eye and Face Protection
The high likelihood of serious eye irritation necessitates stringent protection.[2][4]
Minimum Requirement: ANSI Z87.1-rated safety goggles that provide a complete seal around the eyes are mandatory for all handling procedures. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
Recommended for High-Risk Tasks: For procedures involving larger quantities (>50 mL), heating, or potential for splashing (e.g., solution transfers, quenching reactions), a combination of safety goggles and a full-face shield is required. The face shield provides a critical secondary barrier for the entire face.
Skin & Body Protection
Gloves: The Critical Barrier
The selection of an appropriate glove material is paramount, as no single glove offers universal protection. The concepts of permeation (a chemical passing through a glove on a molecular level) and degradation (the physical breakdown of the glove material) are central to this choice.[9]
Primary Recommendation (Splash Protection): Nitrile gloves are the recommended default for handling this compound, particularly for tasks with incidental contact.[9][10] Nitrile provides good resistance to a broad range of chemicals, including oils and many solvents.[11]
Extended Contact or Immersion: For tasks involving prolonged handling or potential for immersion, a single pair of nitrile gloves is insufficient. Chemical resistance charts for the closely related Ethyl Acetate rate nitrile as only "Fair," indicating that breakthrough can occur.[12] In these scenarios, two options are recommended:
Double Gloving: Wearing two pairs of nitrile gloves provides an additional protective layer and extends the breakthrough time.
Heavy-Duty Gloves: For large-scale work or spill cleanup, using a more robust glove material such as Butyl rubber is advised. Butyl rubber offers excellent protection against esters and ketones.[10]
Glove Selection & Compatibility Summary
Glove Material
Recommended Use Case
Rationale & Limitations
Nitrile
General Use & Splash Protection.
Offers broad chemical resistance and is a good default choice. However, it is susceptible to swelling and permeation by certain solvents and esters with prolonged contact.[9][11][12]
Latex (Natural Rubber)
Not Recommended.
While offering dexterity, latex provides poor protection against many organic solvents and can cause severe allergic reactions in some individuals.[10]
Butyl Rubber
Extended Contact & Spill Cleanup.
Provides superior resistance to esters, ketones, and corrosive acids.[10] Its lower dexterity makes it more suitable for high-risk tasks rather than fine-scale manipulations.
| Polyvinyl Chloride (PVC) | Not Recommended. | Offers poor protection against most organic solvents.[11] |
Crucial Step: Proper Glove Removal
With your dominant gloved hand, pinch the palm of your other gloved hand.
Peel the glove off, turning it inside out. Ball the removed glove into your still-gloved dominant hand.
Slide two fingers of your now-bare hand under the cuff of the remaining glove.
Peel the second glove off, turning it inside out over the first glove.
Dispose of the gloves immediately in the designated hazardous waste container.
Wash your hands thoroughly with soap and water.[2]
Laboratory Coat
A flame-resistant (FR) lab coat is required due to the flammability hazard inherited from the ethyl ester group.[4][5] The coat must be fully buttoned with sleeves rolled down to ensure maximum coverage.
Respiratory Protection
The potential for respiratory irritation means that engineering controls are the primary method of protection.[2][3]
Primary Control: All handling of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.
Secondary Control (Emergency Use): In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Personnel must be properly fit-tested and trained before using a respirator.
Procedural Safety & PPE Selection Workflow
To ensure the correct level of PPE is chosen for each task, the following workflow should be consulted before any work begins. This decision-making process is critical to maintaining a safe laboratory environment.
Caption: PPE selection decision tree based on task-specific risks.
Pre-Operational Checklist
Confirm Fume Hood Certification: Is the chemical fume hood's certification current?
Locate Safety Equipment: Have I located the nearest eyewash station, safety shower, and fire extinguisher?[2][6]
Review Procedure: Have I reviewed the entire experimental procedure to identify high-risk steps (e.g., heating, pressure changes, quenching)?
Select PPE: Using the workflow diagram, have I selected and donned the appropriate PPE for the entire procedure?
Prepare Waste Containers: Are designated and properly labeled hazardous waste containers ready for chemical waste and contaminated disposables?
Emergency Protocols & Decontamination
Exposure Response
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][13]
Spill Response
For any spill outside of a fume hood, evacuate the area immediately. For small spills inside a fume hood:
Alert personnel in the immediate area.
Ensure you are wearing enhanced PPE (double nitrile or butyl gloves, goggles, face shield, FR lab coat).[2][13]
Contain the spill with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[4]
Use spark-proof tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13]
Clean the spill area with a detergent solution, avoiding the use of solvents.[4]
Disposal of Contaminated PPE
All disposable PPE, including gloves and absorbent pads, that comes into contact with Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate must be considered hazardous waste. Place all contaminated items in a sealed, clearly labeled hazardous waste container for disposal according to local, state, and federal regulations.[2][7]
Conclusion
A culture of safety is not defined by reaction, but by foresight and preparation. By understanding the synthesized hazards of Ethyl 2-(3,5-dimethylphenyl)sulfanyl-2-oxo-acetate and rigorously applying the multi-layered PPE and handling protocols outlined in this guide, you build a self-validating system of protection. This allows you, the researcher, to focus on advancing science with the confidence that your personal safety is secured.
References
Safety Data Sheet for a related substance. (n.d.).
AK Scientific, Inc. (n.d.). Safety Data Sheet for Methyl 2-(4-ethylphenyl)-2-oxoacetate.
Fisher Scientific. (2009, June 16). Safety Data Sheet for Acetonitrile.
Sasol Chemicals (USA) LLC. (2019, December 19). Safety Data Sheet for Ethyl Acetate.
Carl ROTH. (2022, October 19). Safety Data Sheet.
Fisher Scientific. (2009, October 13). Safety Data Sheet for Ethyl acetate.
PPG. (n.d.). Safety Data Sheet.
Harmony Lab & Safety Supplies. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners.
CymitQuimica. (2026, February 14). Safety Data Sheet for ETHYL 2-(2-FORMYLAMINO-1.3-THIAZOL-4-YL)-2-OXOACETATE.
University of Birmingham. (2015, July 31). Glove selection guide.
West Liberty University. (n.d.). Material Safety Data Sheet for Ethyl acetate.
University of Wisconsin-Madison. (n.d.). Chemical Resistance of Gloves.pdf.